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  • Product: 5-(Difluoromethyl)pyridine-2-carbaldehyde
  • CAS: 955112-64-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(Difluoromethyl)pyridine-2-carbaldehyde

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic data for the novel building block, 5-(difluoromethyl)pyridine-2-carbaldehyde (CAS No. 955112-64-8)[1][2]. In the absence of a comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic data for the novel building block, 5-(difluoromethyl)pyridine-2-carbaldehyde (CAS No. 955112-64-8)[1][2]. In the absence of a complete, publicly available experimental dataset, this document synthesizes foundational spectroscopic principles and comparative data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar fluorinated heterocyclic compounds.

Introduction: The Significance of Fluorinated Pyridines

The introduction of fluorine-containing substituents into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The difluoromethyl group (CHF₂) is of particular interest as it can act as a bioisostere for hydroxyl or thiol groups, potentially modulating a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 5-(Difluoromethyl)pyridine-2-carbaldehyde is a valuable bifunctional building block, featuring the influential difluoromethyl moiety and a reactive aldehyde group, making it a key intermediate for the synthesis of complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for its effective utilization in research and development.

Molecular Structure and Key Spectroscopic Features

The structural framework of 5-(difluoromethyl)pyridine-2-carbaldehyde provides the basis for predicting its spectroscopic behavior. The molecule consists of a pyridine ring substituted at the 2-position with a carbaldehyde group and at the 5-position with a difluoromethyl group.

Figure 1: Molecular structure of 5-(Difluoromethyl)pyridine-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 5-(difluoromethyl)pyridine-2-carbaldehyde, ¹H, ¹³C, and ¹⁹F NMR will provide critical information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the aldehyde proton, the three aromatic protons on the pyridine ring, and the proton of the difluoromethyl group.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Aldehyde-H9.9 - 10.1s-
H-68.8 - 9.0dJH6-H4 ≈ 0.5-1 Hz
H-48.0 - 8.2ddJH4-H3 ≈ 8 Hz, JH4-H6 ≈ 2 Hz
H-37.8 - 8.0dJH3-H4 ≈ 8 Hz
CHF₂6.6 - 7.0t²JH-F ≈ 55-60 Hz

Rationale behind the Predictions:

  • Aldehyde Proton: The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, hence its expected downfield chemical shift. Data for the parent compound, pyridine-2-carbaldehyde, shows the aldehyde proton at approximately 10.09 ppm[3].

  • Pyridine Protons: The protons on the pyridine ring are in the aromatic region. H-6 is adjacent to the nitrogen atom and is expected to be the most downfield of the aromatic protons. H-3 and H-4 will show characteristic ortho and meta couplings.

  • Difluoromethyl Proton: The proton of the CHF₂ group is significantly deshielded by the two attached fluorine atoms. The most prominent feature will be its coupling to the two equivalent fluorine atoms, resulting in a triplet, as described by the n+1 rule for coupling to I=1/2 nuclei.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (Coupled) Predicted Coupling Constants (J, Hz)
C=O190 - 195d²JC-H ≈ 5-10 Hz
C-2152 - 155d-
C-6150 - 153d-
C-5135 - 140t¹JC-F ≈ 230-240 Hz
C-4137 - 140d-
C-3120 - 123d-
CHF₂110 - 115t¹JC-F ≈ 235-245 Hz

Justification of Predictions:

  • Carbonyl Carbon: The aldehyde carbonyl carbon is expected to be the most downfield signal due to significant deshielding.

  • Pyridine Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. C-2 and C-6, being adjacent to the nitrogen, will be downfield. The carbon bearing the difluoromethyl group (C-5) will also be influenced by the electronegative fluorine atoms.

  • Difluoromethyl Carbon: This carbon will appear as a triplet in the proton-coupled spectrum due to the large one-bond coupling to the two fluorine atoms (¹JC-F).

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. For 5-(difluoromethyl)pyridine-2-carbaldehyde, a single resonance is expected.

Fluorine Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
CHF₂-110 to -120d²JF-H ≈ 55-60 Hz

Interpretive Framework:

  • The chemical shift of the difluoromethyl group is influenced by its electronic environment. The pyridine ring will have a notable effect on the shielding of the fluorine nuclei.

  • The signal will appear as a doublet in the proton-coupled ¹⁹F NMR spectrum due to coupling with the geminal proton (²JF-H).

G cluster_nmr NMR Analysis Workflow sample Sample Preparation (CDCl₃ or DMSO-d₆) H1_NMR ¹H NMR Acquisition sample->H1_NMR C13_NMR ¹³C NMR Acquisition (Proton Decoupled) sample->C13_NMR F19_NMR ¹⁹F NMR Acquisition sample->F19_NMR data_analysis Data Analysis and Structure Elucidation H1_NMR->data_analysis C13_NMR->data_analysis F19_NMR->data_analysis

Figure 2: A generalized workflow for the NMR analysis of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aldehyde)2850 - 2750Medium (often two bands)
C=O stretch (aldehyde)1710 - 1690Strong
C=N and C=C stretch (pyridine ring)1600 - 1450Medium to Strong
C-F stretch1150 - 1050Strong

Causality in IR Absorptions:

  • The strong absorption for the C=O stretch is a classic diagnostic peak for aldehydes and ketones. Its position is influenced by conjugation with the pyridine ring.

  • The C-F stretches are typically strong and found in the fingerprint region of the spectrum, providing clear evidence for the presence of the difluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 157, corresponding to the molecular weight of C₇H₅F₂NO.

  • Key Fragments:

    • [M-H]⁺ (m/z 156): Loss of the aldehyde proton is a common fragmentation pathway for aromatic aldehydes.

    • [M-CHO]⁺ (m/z 128): Loss of the formyl radical is another characteristic fragmentation of aldehydes.

    • [M-CHF₂]⁺ (m/z 106): Loss of the difluoromethyl radical.

    • Pyridine ring fragments: Further fragmentation of the pyridine ring would lead to smaller charged species.

G M [M]⁺˙ m/z 157 M_H [M-H]⁺ m/z 156 M->M_H -H• M_CHO [M-CHO]⁺ m/z 128 M->M_CHO -CHO• M_CHF2 [M-CHF₂]⁺ m/z 106 M->M_CHF2 -CHF₂• fragments Other Fragments M_CHO->fragments M_CHF2->fragments

Figure 3: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of 5-(difluoromethyl)pyridine-2-carbaldehyde in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse program.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of several hours may be necessary due to the low natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

IR Spectroscopy:

  • Sample Preparation: Prepare a thin film of the neat liquid sample between two NaCl or KBr plates, or acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatography system.

  • Ionization: Utilize electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 5-(difluoromethyl)pyridine-2-carbaldehyde. By leveraging fundamental principles and comparative data, we have established a detailed framework for the interpretation of its NMR, IR, and MS spectra. This information is critical for researchers working with this compound, enabling its unambiguous identification and facilitating its application in the synthesis of novel chemical entities.

References

  • Bell, C. F., Mortimore, G. R., & Reed, G. L. (n.d.). The 1H NMR spectra of zinc complexes of pyridine‐2‐carbaldehyde 2′‐pyridylhydrazone. Scilit. Retrieved from [Link]

  • NextSDS. (n.d.). 5-(difluoromethyl)pyridine-2-carbaldehyde — Chemical Substance Information. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Solubility Profiling of 5-(Difluoromethyl)pyridine-2-carbaldehyde in Organic Solvents

Executive Summary 5-(Difluoromethyl)pyridine-2-carbaldehyde (CAS: 955112-64-8)[1] is a highly versatile fluorinated building block critical in modern drug discovery and agrochemical development. The incorporation of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Difluoromethyl)pyridine-2-carbaldehyde (CAS: 955112-64-8)[1] is a highly versatile fluorinated building block critical in modern drug discovery and agrochemical development. The incorporation of the difluoromethyl (-CF₂H) group introduces unique stereoelectronic effects, acting as a lipophilic hydrogen-bond donor, while the pyridine-2-carbaldehyde moiety provides reactive handles for condensation and cross-coupling. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification, and formulation. This technical guide establishes a rigorous framework for evaluating its organic solubility, grounded in authoritative pharmaceutical and chemical testing standards.

Structural and Thermodynamic Causality

The solubility of 5-(Difluoromethyl)pyridine-2-carbaldehyde is dictated by its distinct molecular topology:

  • Pyridine Ring: Imparts a permanent dipole and acts as a hydrogen-bond acceptor (HBA).

  • Aldehyde Group: Contributes to polarity and serves as an additional HBA.

  • Difluoromethyl Group (-CF₂H): Enhances overall lipophilicity (increasing LogP) while uniquely functioning as a weak hydrogen-bond donor (HBD) due to the highly polarized C-H bond adjacent to the fluorine atoms.

Because of these features, the molecule exhibits broad solubility across polar aprotic solvents and moderate to high solubility in halogenated solvents. Solubility in non-polar aliphatic hydrocarbons is expected to be lower due to the molecule's inherent dipole moment.

Predictive Quantitative Solubility Data

While empirical determination is the gold standard, predictive modeling utilizing structure-property relationships provides an initial baseline for solvent selection. The table below summarizes the projected solubility profile of 5-(Difluoromethyl)pyridine-2-carbaldehyde at 25°C.

Table 1: Projected Solubility Profile in Common Organic Solvents at 25°C

Solvent ClassSolventPolarity IndexExpected Solubility (mg/mL)Mechanistic Rationale
Polar AproticDimethyl Sulfoxide (DMSO)7.2> 100 (Freely Soluble)Strong dipole-dipole interactions; excellent solvation of the polarized -CF₂H and aldehyde groups.
Polar AproticAcetonitrile (MeCN)5.850 - 100 (Soluble)Favorable dipole interactions; standard solvent for HPLC analysis.
Polar ProticMethanol (MeOH)5.130 - 50 (Soluble)H-bond donation from MeOH to pyridine nitrogen and aldehyde oxygen.
HalogenatedDichloromethane (DCM)3.1> 100 (Freely Soluble)High affinity for the lipophilic fluorinated aromatic system.
Non-Polarn-Hexane0.1< 5 (Slightly Soluble)Lack of dipole-dipole and H-bonding capabilities limits solvation.

Experimental Methodology: Isothermal Saturation Shake-Flask Protocol

To establish absolute trustworthiness in solubility data, empirical validation must follow self-validating, standardized protocols. The Isothermal Saturation Shake-Flask method is the most reliable technique for determining equilibrium solubility, directly aligning with the principles outlined in[2] and[3].

Step-by-Step Protocol

This protocol is designed as a self-validating system. By running samples in triplicate and requiring a low relative standard deviation (RSD), the method inherently polices its own accuracy.

  • Preparation of Saturated Solutions:

    • Weigh an excess amount (e.g., 200 mg) of 5-(Difluoromethyl)pyridine-2-carbaldehyde into a 10 mL glass vial.

    • Add 2.0 mL of the target organic solvent. Causality: The presence of undissolved solid is mandatory to ensure the solution has reached its thermodynamic saturation limit[2].

  • Equilibration (Agitation):

    • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation, which would artificially inflate concentration readings.

    • Place the vials in a thermostatic shaker bath set strictly at 25.0 ± 0.1 °C.

    • Agitate at 150 RPM for 24 to 48 hours. Causality: 24 hours is generally sufficient for small molecules to reach thermodynamic equilibrium, but highly crystalline fluorinated compounds may require 48 hours to overcome lattice energy barriers[3].

  • Phase Separation:

    • Remove the vials and allow them to stand undisturbed for 2 hours at 25.0 °C to facilitate the settling of macroscopic particles.

    • Transfer the suspension to a temperature-controlled centrifuge and spin at 10,000 RPM for 15 minutes. Alternatively, filter through a 0.22 µm PTFE syringe filter. Experience Tip: Always discard the first 0.5 mL of filtrate to account for potential active pharmaceutical ingredient (API) adsorption to the filter membrane.

  • Dilution and Self-Validation:

    • Accurately pipette a known volume of the clear supernatant (e.g., 100 µL) and dilute it with the HPLC mobile phase.

    • Self-Validation Check: Perform all steps in triplicate. An RSD of < 5% across the three replicates validates that true equilibrium was reached and analytical precision was maintained.

G N1 5-(Difluoromethyl)pyridine- 2-carbaldehyde N3 Isothermal Saturation (24-48h Agitation) N1->N3 N2 Solvent Selection N2->N3 N4 Phase Separation (Centrifugation) N3->N4 Equilibrium N5 HPLC-UV Analysis N4->N5 Supernatant N6 Solubility Profile N5->N6 Quantification

Fig 1: Standardized isothermal shake-flask workflow for solubility determination.

Analytical Quantification (HPLC-UV)

Accurate determination of the dissolved concentration requires a robust analytical method. High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is the industry standard for this workflow[4].

  • Column: C18 Reverse-Phase (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid ensures sharp peak shapes by suppressing secondary interactions between the basic pyridine nitrogen and residual silanols on the silica stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~260 nm (optimized via UV scanning for the conjugated pyridine system).

  • Calibration: A 5-point calibration curve (R² > 0.999) using standard solutions of the compound prepared in DMSO.

Conclusion

The solubility profile of 5-(Difluoromethyl)pyridine-2-carbaldehyde is a direct consequence of its unique stereoelectronic properties, balancing the polar pyridine-carbaldehyde core with the lipophilic difluoromethyl group. By employing the rigorous, self-validating isothermal shake-flask methodology outlined in this guide, researchers can generate high-fidelity solubility data essential for downstream synthetic, purification, and formulation applications.

References

  • Title: Test No. 105: Water Solubility - OECD Source: oecd.org URL: [Link]

  • Title: 5-(difluoromethyl)pyridine-2-carbaldehyde — Chemical Substance Information Source: nextsds.com URL: [Link]

  • Title: <1236> Solubility Measurements - USP-NF Source: uspnf.com URL: [Link]

  • Title: Solubility Determination Methods in USP Source: scribd.com URL: [Link]

Sources

Foundational

Strategic Sourcing and Application of 5-(Difluoromethyl)pyridine-2-carbaldehyde in Medicinal Chemistry

Executive Summary The incorporation of fluorinated motifs into drug scaffolds is a cornerstone of modern medicinal chemistry. Among these, the difluoromethyl group (–CF₂H) has garnered significant attention as a lipophil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated motifs into drug scaffolds is a cornerstone of modern medicinal chemistry. Among these, the difluoromethyl group (–CF₂H) has garnered significant attention as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for hydroxyl, thiol, and amine groups[1]. 5-(Difluoromethyl)pyridine-2-carbaldehyde (CAS: 955112-64-8) , also known as 5-(difluoromethyl)picolinaldehyde, is a highly versatile electrophilic building block used to seamlessly integrate this privileged motif into complex molecular architectures[2].

This technical guide provides a comprehensive overview of the mechanistic rationale for utilizing this compound, a landscape of commercial suppliers, and self-validating protocols for both quality control and synthetic application.

Mechanistic Rationale: The Difluoromethyl Advantage

The selection of 5-(difluoromethyl)pyridine-2-carbaldehyde over its non-fluorinated or trifluoromethylated (–CF₃) analogs is driven by precise structure-activity relationship (SAR) causality:

  • Bioisosteric Replacement: Unlike the –CF₃ group, which is purely electron-withdrawing and highly lipophilic, the proton of the –CF₂H group is highly polarized. This allows it to act as a competent hydrogen bond donor, mimicking the interactions of a hydroxyl (–OH) group within a protein binding pocket[3].

  • Metabolic Shielding: Hydroxyl groups are notoriously susceptible to Phase II metabolism (glucuronidation) and rapid clearance. Replacing an –OH group with a –CF₂H moiety drastically enhances metabolic stability while maintaining the necessary hydrogen-bonding network[4].

  • Conformational Modulation: The presence of the difluoromethyl group on the pyridine ring modulates the basicity (pKa) of the pyridine nitrogen and influences the overall molecular conformation, often improving membrane permeability and blood-brain barrier (BBB) penetration[5].

Bioisostere A Hydroxyl/Thiol (Poor Metabolic Stability) B Difluoromethyl (-CF2H) (Lipophilic H-Bond Donor) A->B Bioisosteric Replacement C 5-(CF2H)-Picolinaldehyde (Versatile Electrophile) B->C Scaffold Integration D Target Drug Scaffold (Enhanced PK/PD) C->D Reductive Amination

Fig 1: Bioisosteric rationale for integrating -CF2H into drug scaffolds.

Commercial Supplier Landscape & Sourcing Strategy

Sourcing fluorinated pyridine building blocks requires careful vendor selection. The synthesis of these compounds often involves harsh electrophilic fluorination or radical difluoromethylation, which can yield difficult-to-separate regioisomers (e.g., 3-substituted vs. 5-substituted) or over-fluorinated impurities (–CF₃)[6].

Below is a consolidated table of commercial suppliers providing 5-(difluoromethyl)pyridine-2-carbaldehyde, optimized for different scales of drug development.

SupplierCatalog / RefPurityTypical ScaleStrategic Utility
Sigma-Aldrich BL3H98068102≥95%100 mg - 1 gHigh reliability and global logistics for early-stage discovery.
CymitQuimica IN-DA01EM36≥95%100 mg - 250 mgRapid European distribution for screening libraries[7].
BLD Pharmatech BD0093814598%Gram scaleCost-effective sourcing for intermediate scale-up and process chemistry.
EvitaChem P135267≥95%mg to gReadily available screening compound inventory[8].

Quality Control & Self-Validating Protocol

Causality for QC: Aldehydes are inherently unstable and prone to auto-oxidation upon exposure to air, converting to their corresponding picolinic acids. Furthermore, commercial batches must be verified to ensure the absence of –CF₃ impurities, which would drastically alter the lipophilicity of the final drug candidate.

Do not proceed with late-stage synthesis without executing the following self-validating QC protocol:

Step-by-Step Analytical Validation
  • Visual Inspection: The reagent should appear as a clear liquid or low-melting solid. A distinct yellow or brown discoloration is a primary indicator of polymerization or severe oxidation.

  • ¹⁹F NMR Spectroscopy (Critical Step): Dissolve 5 mg of the sample in CDCl₃. You must observe a distinct doublet at approximately -115 ppm (due to coupling with the adjacent proton, 2JHF​≈55 Hz). Validation Check: The presence of a sharp singlet near -60 ppm indicates a trifluoromethyl (–CF₃) impurity. Reject the batch if this singlet integrates to >2%.

  • ¹H NMR Spectroscopy: Verify the presence of the aldehyde proton at ~10.1 ppm (singlet). The –CF₂H proton will appear as a characteristic triplet at ~6.7 ppm. Validation Check: Scan the region >11.0 ppm. A broad singlet here indicates the presence of 5-(difluoromethyl)picolinic acid (auto-oxidation product).

  • HPLC-UV: Run a standard reverse-phase gradient (5-95% MeCN/H₂O + 0.1% Formic Acid) to quantify the exact ratio of active aldehyde to inactive acid.

Synthetic Application: Standardized Reductive Amination Workflow

The most robust method for integrating 5-(difluoromethyl)pyridine-2-carbaldehyde into a target scaffold is via reductive amination with a primary or secondary amine. The following protocol is engineered to maximize the yield of the target amine while suppressing the over-reduction of the starting aldehyde.

Step-by-Step Methodology
  • Iminium Formation: In an oven-dried flask under N₂, dissolve the target amine (1.05 eq) and 5-(difluoromethyl)pyridine-2-carbaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

    • Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point allows for gentle heating if the amine is sterically hindered, and it better stabilizes the charged iminium intermediate.

  • Catalysis (Optional but Recommended): Add glacial acetic acid (1.2 eq) to the mixture.

    • Causality: Mild acidic conditions accelerate iminium ion formation and activate it toward reduction, particularly for weakly nucleophilic amines. Stir at room temperature for 2 hours.

  • Selective Reduction: Portion-wise, add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq).

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the transient iminium ion without reducing the unreacted aldehyde to an alcohol, thereby preventing the formation of dead-end side products. Stir at room temperature for 12 hours.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically a Hexane/EtOAc or DCM/MeOH gradient) to isolate the final difluoromethylated tertiary/secondary amine.

Workflow Step1 Step 1: Iminium Formation Amine + Aldehyde in DCE RT, 2h Step2 Step 2: Selective Reduction Add NaBH(OAc)3 (1.5 eq) RT, 12h Step1->Step2 Step3 Step 3: Quench & Extract Sat. NaHCO3 / EtOAc Phase Separation Step2->Step3 Step4 Step4 Step3->Step4

Fig 2: Standardized reductive amination workflow for 5-(CF2H)-pyridine-2-carbaldehyde.

References

  • [2] Title: 5-(difluoromethyl)pyridine-2-carbaldehyde — Chemical Substance Information. Source: NextSDS. URL:[Link]

  • [6] Title: 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Source: National Institutes of Health (PMC). URL:[Link]

  • [1] Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [5] Title: Late-stage difluoromethylation: concepts, developments and perspective. Source: Chemical Society Reviews (RSC Publishing). URL:[Link]

  • [3] Title: The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Source: ResearchGate. URL: [Link]

  • [4] Title: CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Source: National Institutes of Health (PMC). URL: [Link]

  • Title: BLD Pharmatech Co., Limited - Chemical Suppliers World Wide. Source: ChemBuyersGuide. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Electrophilicity of the Aldehyde Group in Difluoromethylated Pyridines

Abstract The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic candidates.[1][2] Among these, the difluoromethyl (CHF₂) group is of particular interest due to its unique electronic nature and its ability to act as a lipophilic hydrogen bond donor.[3][4] When appended to a pyridine ring bearing an aldehyde, the CHF₂ group, in concert with the electron-deficient heterocycle, dramatically enhances the electrophilicity of the carbonyl carbon. This guide provides a comprehensive analysis of the principles governing this enhanced reactivity, methodologies for synthesis and characterization, and the implications for drug discovery and organic synthesis.

Introduction: The Significance of Fluorine in Drug Design

The introduction of fluorine into bioactive molecules is a well-established strategy to enhance properties such as metabolic stability, binding affinity, and bioavailability.[5][6] The difluoromethyl group, in particular, serves as a fascinating bioisostere for hydroxyl or thiol groups and can participate in hydrogen bonding, influencing molecular conformations and protein-ligand interactions.[3][7] When combined with a pyridine scaffold, a common motif in pharmaceuticals, and an electrophilic aldehyde "warhead," these molecules become highly valuable probes and building blocks for covalent inhibitors and complex molecular architectures.[8] Understanding the factors that control the aldehyde's reactivity is paramount for its effective application.

Fundamental Principles: Electronic Effects Governing Electrophilicity

The reactivity of an aldehyde is fundamentally dictated by the degree of positive partial charge (δ+) on the carbonyl carbon, making it susceptible to nucleophilic attack.[9][10] In difluoromethylated pyridyl aldehydes, two primary factors synergistically increase this electrophilicity: the potent electron-withdrawing nature of the CHF₂ group and the intrinsic electron-deficient character of the pyridine ring.

The Influence of the Difluoromethyl Group

The CHF₂ group is a strong electron-withdrawing group, primarily through a powerful negative inductive effect (-I) exerted by the two highly electronegative fluorine atoms.[5] This effect polarizes the C-F bonds, which in turn withdraws electron density from the attached pyridine ring. This inductive pull is transmitted through the sigma framework of the ring to the aldehyde group, significantly increasing the δ+ on the carbonyl carbon.

Compared to a methyl group (-CH₃), which is electron-donating, or a trifluoromethyl group (-CF₃), which is even more strongly withdrawing, the CHF₂ group offers a unique balance. It provides substantial electrophilic activation while retaining a C-H bond that can act as a hydrogen bond donor, a feature absent in the CF₃ group.[4]

The Role of the Pyridine Ring

The pyridine ring is an electron-deficient (π-deficient) heterocycle due to the greater electronegativity of the nitrogen atom compared to carbon. This nitrogen atom acts as an electron sink, withdrawing electron density from the ring carbons. This inherent property makes substituents on the pyridine ring more electron-poor than on a corresponding benzene ring.

When an aldehyde is placed at the 2- or 4-position of the pyridine ring, the nitrogen atom can directly participate in resonance delocalization of the negative charge in the transition state of nucleophilic addition, thereby stabilizing it.[11] This stabilization lowers the activation energy of the reaction, further enhancing the aldehyde's reactivity. The combination of the pyridine nitrogen's -I and -M (negative mesomeric) effects with the -I effect of the CHF₂ group creates a highly electron-poor carbonyl center, primed for nucleophilic attack.

Electronic_Effects cluster_pyridine Difluoromethyl Pyridyl Aldehyde Pyridine <{f0> Pyridine Ring (π-deficient)} | {  N } | {  C2-CHO } | {  C4-CHF2 } Pyridine:n->Pyridine:c2 Ring Electron Withdrawal (-I, -M) Aldehyde Aldehyde Carbonyl (C=O) (Highly Electrophilic δ+) Pyridine:c2->Aldehyde Enhanced δ+ CHF2 CHF₂ Group (-I Effect) CHF2->Pyridine:c4 Strong Inductive Electron Withdrawal Nucleophile Nucleophile (Nu⁻) Nucleophile->Aldehyde Nucleophilic Attack

Synthesis of Difluoromethylated Pyridine Aldehydes

The synthesis of these target molecules can be approached through various strategies, typically involving either the introduction of the difluoromethyl group onto a pre-existing pyridine aldehyde or the formation of the aldehyde on a difluoromethylated pyridine core.

Representative Synthetic Protocol: Difluoromethylation of a Pyridine Precursor

Direct C-H difluoromethylation of heterocyclic compounds has emerged as a powerful strategy.[12] Organic photoredox catalysis, for instance, provides a metal-free and operationally simple method.

Protocol: Photocatalytic C-H Difluoromethylation [12]

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyridine substrate (e.g., 2-formyl-4-chloropyridine) (0.1 mmol, 1.0 equiv), sodium difluoromethanesulfinate (CF₂HSO₂Na) (0.4 mmol, 4.0 equiv), and Rose Bengal (5 mol%).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO) (1 mL) to the vial.

  • Irradiation: Place the vial under the irradiation of two 3 W green LEDs at room temperature.

  • Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the desired difluoromethylated pyridine aldehyde.

This method avoids the need for pre-functionalization of the pyridine ring, offering a streamlined route to the target compounds.[12]

Synthesis_Workflow

Experimental Assessment and Reactivity Profile

The enhanced electrophilicity of difluoromethylated pyridyl aldehydes manifests in their increased reactivity towards a wide range of nucleophiles. This can be quantified and compared both computationally and experimentally.

Quantifying Electrophilicity

Electrophilicity can be assessed through several means:

  • Kinetic Studies: Measuring the second-order rate constants for reactions with a standard set of nucleophiles allows for the calculation of an electrophilicity parameter (E).[13][14] Aldehydes with electron-withdrawing groups exhibit significantly higher rate constants in nucleophilic addition reactions.[10][15]

  • Computational Chemistry: Quantum mechanical calculations can determine the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater willingness to accept electrons, signifying higher electrophilicity.[16] Similarly, calculating the partial atomic charge on the carbonyl carbon provides a direct measure of its electron deficiency.

  • Spectroscopic Analysis: ¹³C NMR spectroscopy can be used to probe the electronic environment of the carbonyl carbon. A downfield shift (higher ppm value) of the carbonyl carbon resonance is indicative of a more electron-deficient, and thus more electrophilic, center.

Compound TypeTypical ¹³C NMR Shift (CHO)Relative ReactivityKey Electronic Influence
Alkyl Aldehyde~200-205 ppmBaseAlkyl group (+I)
Benzaldehyde~192 ppmModeratePhenyl group (±M, -I)
4-Nitrobenzaldehyde~191 ppmHigh-NO₂ group (-I, -M)
Difluoromethyl Pyridyl Aldehyde ~185-190 ppm (estimated) Very High -CHF₂ (-I) & Pyridine (-I, -M)

Note: The estimated shift for the target compound is based on the expected strong deshielding effects.

Reactivity in Nucleophilic Addition Reactions

The heightened electrophilicity makes these aldehydes excellent substrates for various transformations. A classic example is the formation of a gem-difluoroalkene via a Julia-Kocienski type olefination, where the aldehyde reacts with a reagent like difluoromethyl 2-pyridyl sulfone.[17][18]

Reaction_Mechanism

The reaction proceeds readily due to the aldehyde's high reactivity. The rate of such reactions is significantly faster compared to aldehydes bearing electron-donating or less-withdrawing substituents.[19]

Applications in Drug Development and Synthesis

The unique properties of difluoromethylated pyridyl aldehydes make them valuable in several areas:

  • Covalent Inhibitors: The highly electrophilic aldehyde can act as a "warhead" to form covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in a protein's active site. The difluoromethylpyridine moiety can serve as the recognition element, guiding the molecule to its target and providing favorable binding interactions.

  • PET Imaging: The incorporation of fluorine allows for isotopic labeling with ¹⁸F, a positron-emitting isotope. This enables the synthesis of radiotracers for Positron Emission Tomography (PET), a powerful non-invasive diagnostic tool used in oncology and neuroscience.[2][20]

  • Synthetic Building Blocks: These aldehydes are versatile intermediates for constructing more complex fluorinated heterocyclic molecules, which are a growing class of compounds in pharmaceutical and agrochemical research.[3][8]

Conclusion and Future Outlook

The electrophilicity of the aldehyde group in difluoromethylated pyridines is a product of a powerful synergy between the strong inductive effect of the CHF₂ group and the intrinsic electron-deficient nature of the pyridine ring. This heightened reactivity makes these compounds potent electrophiles, a property that can be precisely quantified and strategically exploited. As synthetic methodologies for selective difluoromethylation continue to advance, the accessibility and application of these valuable molecular scaffolds in drug discovery, chemical biology, and materials science are poised for significant growth. Future research will likely focus on expanding the synthetic toolkit for their preparation and exploring their utility in developing next-generation covalent therapeutics and advanced imaging agents.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Medicinal Chemistry. Science, 317(5846), 1881-1886.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Mahrous, M. (2015). Review: Fluorine in Medicinal Chemistry.
  • Pratihar, S., & Patra, S. (2014). Electrophilicity and nucleophilicity of commonly used aldehydes. Organic & Biomolecular Chemistry, 12(30), 5758-5769.
  • O'Hagan, D. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 308-319.
  • Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(7), 1444–1447.
  • Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Organic & Biomolecular Chemistry, 18(33), 6466-6470.
  • LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology, 27(7), 1081–1091.
  • Pratihar, S., & Patra, S. (2014). Electrophilicity and nucleophilicity of commonly used aldehydes. Organic & Biomolecular Chemistry, 12(30).
  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4).
  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506.
  • Chen, J., Chen, Z., Wu, J., & Wang, Q. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.
  • Pratihar, S., & Patra, S. (2014). Electrophilicity and nucleophilicity of commonly used aldehydes.
  • Pashko, M. O., & Yagupolskii, Y. L. (2026). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • Singh, S., & Singh, P. P. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Hu, J., Zhang, W., & Wang, F. (2012). Selective difluoromethylation and trifluoromethylation reactions. Chemical Communications, 48(98), 11977-11988.
  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
  • Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
  • Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones.
  • Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Chemistry Portal.
  • Mayr, H., Ofial, A. R., & Kempf, B. (2011). Quantification of the Electrophilic Reactivities of Aldehydes, Imines, and Enones. Journal of the American Chemical Society, 133(20), 7957–7970.
  • Hong, Z., Hou, X., Zhao, R., Li, J., Pawluczyk, J., Wang, B., ... & Mathur, A. (2020). A mild and readily scalable procedure for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate and its applications to the N-difluoromethylation of indazole, benzotriazole, imidazole, indole and pyrazole derivatives. Journal of Fluorine Chemistry, 234, 109514.
  • Chen, C., Ghorbani-Choghamarani, A., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
  • Le, C., Petti, A., Lebleu, T., & Troupel, M. (2023). Electrochemical Difluoromethylation of Electron-Rich Olefins. The Journal of Organic Chemistry, 88(6), 3469–3480.
  • Prakash, G. K. S., Panja, C., Mathew, T., & Olah, G. A. (2016). Direct Nucleophilic Difluoromethylation of Carbonyl Compounds. Organic Letters, 18(12), 2942–2945.
  • Hu, J., et al. (2021). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)
  • Um, I. H., & Buncel, E. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules, 19(11), 18349–18364.
  • Organic Chemistry Portal. (n.d.). Nucleophilic substitution reactions in pyridine. chem.libretexts.org.
  • Chemistry Stack Exchange. (2015). Order of reactivity of carbonyl compounds towards nucleophilic addition.
  • Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry.
  • Chad's Prep. (2018). 19.3 Introduction to Nucleophilic Addition Reactions. YouTube.

Sources

Protocols & Analytical Methods

Method

Knoevenagel condensation conditions for 5-(Difluoromethyl)pyridine-2-carbaldehyde

Application Note: Optimized Knoevenagel Condensation Protocols for 5-(Difluoromethyl)pyridine-2-carbaldehyde Executive Summary & Chemical Context 5-(Difluoromethyl)pyridine-2-carbaldehyde (CAS: 955112-64-8) is a highly v...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Knoevenagel Condensation Protocols for 5-(Difluoromethyl)pyridine-2-carbaldehyde

Executive Summary & Chemical Context

5-(Difluoromethyl)pyridine-2-carbaldehyde (CAS: 955112-64-8) is a highly valuable fluorinated scaffold in modern drug discovery and medicinal chemistry[1]. The introduction of a difluoromethyl ( −CF2​H ) group imparts unique physicochemical properties to the molecule, acting as a lipophilic hydrogen bond donor while significantly altering the electron density of the pyridine ring. The Knoevenagel condensation of this specific aldehyde with active methylene compounds is a critical C=C bond-forming step for synthesizing complex therapeutic intermediates. This application note details the mechanistic causality, optimized protocols, and self-validating workflows required to achieve high-yielding, stereoselective (E-alkene) condensations.

Mechanistic Causality: The Role of the −CF2​H Group and Pyridine Ring

The Knoevenagel condensation typically requires a weak base (e.g., piperidine) to deprotonate the active methylene compound, forming a nucleophilic enolate that attacks the carbonyl carbon[2]. However, 5-(difluoromethyl)pyridine-2-carbaldehyde exhibits unique reactivity due to two structural features:

  • Enhanced Electrophilicity: The strongly electron-withdrawing −CF2​H group ( σp​≈0.32 ) pulls electron density away from the pyridine ring via inductive effects. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the 2-carbaldehyde group, making it highly susceptible to nucleophilic attack.

  • Autocatalysis (Internal Base): The nitrogen atom in the pyridine ring can act as an internal base[3]. In protic solvent mixtures (like ethanol/water), this inherent basicity is often sufficient to facilitate the deprotonation of highly acidic active methylenes (e.g., malononitrile, pKa​≈11 ), enabling highly efficient catalyst-free conditions[4].

Mechanism Substrate 5-(CF2H)-Py-2-CHO Electrophile Addition Nucleophilic Addition (Aldol Intermediate) Substrate->Addition LUMO lowering via CF2H Methylene Active Methylene Pro-nucleophile Deprotonation Deprotonation (Internal/External Base) Methylene->Deprotonation pKa dependent Enolate Carbanion / Enolate Nucleophile Deprotonation->Enolate -H+ Enolate->Addition Attack at C=O Dehydration Dehydration (-H2O) Addition->Dehydration Base-assisted Product E-Alkene Product Thermodynamic Sink Dehydration->Product Irreversible

Caption: Knoevenagel condensation mechanism for 5-(CF2H)-pyridine-2-carbaldehyde.

Experimental Design & Quantitative Optimization

Selecting the right conditions depends entirely on the pKa​ of the active methylene compound. For highly reactive substrates like malononitrile, green, catalyst-free conditions in aqueous ethanol are superior[4]. The hydrophobic effect drives the organic reactants together, while water stabilizes the transition state. For less reactive substrates (e.g., diethyl malonate), the classical Doebner modification using piperidine and glacial acetic acid in refluxing toluene is required[5].

Table 1: Quantitative Optimization of Condensation with Malononitrile

EntrySolvent SystemCatalyst (mol%)Temp (°C)Time (h)Isolated Yield (%)E/Z Ratio
1ToluenePiperidine/AcOH (10%)1102.088>99:1
2Ethanol (Absolute)None254.075>99:1
3WaterNone252.082 (Sticky mass)>99:1
4 EtOH:H₂O (1:1) None 25 0.5 96 >99:1
5EtOH:H₂O (1:1)Piperidine (5%)250.2597>99:1

Note: Entry 4 represents the optimal balance of yield, environmental sustainability, and operational simplicity[4].

Detailed Step-by-Step Methodologies

Protocol A: Green Catalyst-Free Condensation (For Malononitrile/Cyanoacetates)

Causality: The inherent basicity of the pyridine ring combined with the high acidity of malononitrile allows this reaction to proceed without external amines, preventing side reactions like Michael additions or self-condensation[3].

  • Preparation: In a 50 mL round-bottom flask, suspend 5-(Difluoromethyl)pyridine-2-carbaldehyde (1.0 mmol, 157.12 mg) and malononitrile (1.05 mmol, 69.4 mg) in 10 mL of a 1:1 (v/v) mixture of deionized water and absolute ethanol.

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C). The initially heterogeneous mixture will briefly homogenize before a heavy precipitate forms (typically within 15-30 minutes).

  • In-Process Control (IPC): Monitor by TLC (Hexanes/EtOAc 7:3). The aldehyde starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a highly UV-active product spot ( Rf​≈0.4 ).

  • Isolation: Filter the precipitated solid under vacuum. Wash the filter cake with ice-cold 20% ethanol in water (2 x 5 mL) to remove any unreacted malononitrile.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

Protocol B: Piperidine-Catalyzed Condensation (For Less Active Methylenes e.g., Diethyl Malonate)

Causality: Diethyl malonate ( pKa​≈13 ) is not acidic enough to be deprotonated by the pyridine ring alone. Piperidine acts as an organocatalyst, often proceeding via an iminium intermediate with the aldehyde[5].

  • Preparation: Dissolve the aldehyde (1.0 mmol) and diethyl malonate (1.2 mmol) in anhydrous toluene (10 mL).

  • Catalyst Addition: Add piperidine (0.1 mmol, 10 mol%) and glacial acetic acid (0.1 mmol, 10 mol%).

  • Reaction: Equip the flask with a Dean-Stark trap and reflux condenser. Heat to 110 °C (reflux) to azeotropically remove the water byproduct, driving the equilibrium toward the product.

  • Isolation: After 2-4 hours (verify by TLC), cool to room temperature, wash with saturated aqueous NaHCO3​ , extract with EtOAc, dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the isolated product must be validated against expected spectroscopic parameters. The Knoevenagel condensation of this substrate is under thermodynamic control, exclusively yielding the E-isomer due to severe steric clash between the bulky pyridine ring and the active methylene substituents in the Z-configuration[2].

  • ¹H NMR (400 MHz, CDCl₃) Validation:

    • Vinylic Proton: Look for a sharp singlet between δ 7.80 - 8.30 ppm. The lack of coupling confirms the condensation occurred at the aldehyde carbon.

    • Difluoromethyl Proton ( −CF2​H ): This is the diagnostic peak. It will appear as a distinct triplet around δ 6.50 - 7.00 ppm with a massive geminal fluorine-hydrogen coupling constant ( 2JHF​≈54 Hz).

  • ¹⁹F NMR (376 MHz, CDCl₃) Validation:

    • Expect a doublet around δ -115 ppm ( 2JFH​≈54 Hz), confirming the −CF2​H group remains intact and did not undergo base-mediated hydrolysis.

Workflow S1 1. Reagent Prep Equimolar Ratio S2 2. Solvent Selection EtOH/H2O (1:1) S1->S2 S3 3. Catalyst Choice Autocatalytic vs. Piperidine S2->S3 S4 4. Reaction Monitoring TLC / LC-MS S3->S4 S5 5. Workup & Isolation Precipitation / Filtration S4->S5 S6 6. Analytical Validation NMR & E/Z Ratio S5->S6

Caption: Step-by-step experimental workflow and validation for the condensation.

References

  • Chemical Substance Information - NextSDS: 5-(difluoromethyl)pyridine-2-carbaldehyde.1[1]

  • Bulgarian Chemical Communications: A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.4[4]

  • Wikipedia: Knoevenagel condensation.2[2]

  • Organic Chemistry Portal: Knoevenagel Condensation Doebner Modification.5[5]

  • Benchchem: Technical Support Center: Catalyst Selection for Knoevenagel Condensation with Pyridyl Aldehydes.3[3]

Sources

Application

Application Notes and Protocols for 5-(Difluoromethyl)pyridine-2-carbaldehyde in Drug Discovery

Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile. The difluoromethyl (-CF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities. Its unique properties, including high metabolic stability, increased lipophilicity, and the ability to act as a weak hydrogen bond donor, make it a highly desirable motif in the design of novel therapeutics.[1][2]

5-(Difluoromethyl)pyridine-2-carbaldehyde is a versatile building block that strategically combines the desirable attributes of the difluoromethyl group with the privileged pyridine scaffold, a common feature in numerous approved drugs. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, enabling the rapid generation of diverse compound libraries for hit-to-lead and lead optimization campaigns. This guide provides detailed application notes and protocols for the effective utilization of 5-(Difluoromethyl)pyridine-2-carbaldehyde in drug discovery programs.

Core Properties of 5-(Difluoromethyl)pyridine-2-carbaldehyde

A thorough understanding of the physicochemical properties of a building block is critical for its effective application in synthesis.

PropertyValueSource
CAS Number 955112-64-8[2][3]
Molecular Formula C₇H₅F₂NO[2]
Molecular Weight 157.12 g/mol [2]
Appearance Off-white to yellow solid-
Predicted XlogP 1.3[4]
Monoisotopic Mass 157.03392 Da[4]

Note: Physical properties such as melting point and solubility may vary depending on the supplier and purity.

Key Synthetic Applications and Protocols

The aldehyde group of 5-(Difluoromethyl)pyridine-2-carbaldehyde is a versatile functional group that can participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The electron-withdrawing nature of the difluoromethyl group and the pyridine ring can influence the reactivity of the aldehyde, a factor to consider in reaction optimization.

Reductive Amination: Accessing Diverse Amine Scaffolds

Reductive amination is a robust and widely used method for the synthesis of secondary and tertiary amines, which are prevalent in many drug classes.[5][6] This one-pot reaction involves the formation of an imine intermediate from the aldehyde and a primary or secondary amine, followed by its in situ reduction.

Rationale for Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less basic than other hydrides like sodium borohydride and does not readily reduce the starting aldehyde, thus minimizing side reactions.[5]

  • Solvent: Dichloroethane (DCE) or dichloromethane (DCM) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants and intermediates.

  • Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate imine formation, particularly with less nucleophilic amines.

Detailed Protocol:

  • To a solution of 5-(Difluoromethyl)pyridine-2-carbaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M), add the desired primary or secondary amine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The progress of imine formation can be monitored by TLC or LC-MS.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amine.

Workflow Diagram:

Reductive_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process aldehyde 5-(Difluoromethyl)pyridine-2-carbaldehyde imine_formation Imine Formation (1-2h, RT) aldehyde->imine_formation amine Primary or Secondary Amine amine->imine_formation reductant NaBH(OAc)₃ reduction Reduction (12-24h, RT) reductant->reduction solvent DCE solvent->imine_formation solvent->reduction imine_formation->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (Chromatography) workup->purification product Target Amine purification->product

Caption: Reductive Amination Workflow.

Nucleophilic Addition of Organometallic Reagents: Building Carbon Scaffolds

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the aldehyde provides a direct route to secondary alcohols with a new carbon-carbon bond.[7][8] These alcohol intermediates can be further elaborated, for example, through oxidation to ketones or by serving as precursors for other functional groups.

Rationale for Experimental Choices:

  • Reagents: Grignard (RMgX) and organolithium (RLi) reagents are strong carbon nucleophiles that readily add to aldehydes. The choice between them depends on the desired R group and its commercial availability or ease of preparation.

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the highly basic organometallic reagents.

  • Temperature: Reactions are typically initiated at low temperatures (e.g., -78 °C or 0 °C) to control the reactivity and minimize side reactions.

Detailed Protocol:

  • Dissolve 5-(Difluoromethyl)pyridine-2-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organometallic reagent (e.g., a 1.0 M solution of the Grignard or organolithium reagent in THF or hexanes, 1.2 eq) dropwise via a syringe.

  • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired secondary alcohol.

Logical Relationship Diagram:

Nucleophilic_Addition start 5-(Difluoromethyl)pyridine-2-carbaldehyde intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack reagent Organometallic Reagent (R-MgX or R-Li) reagent->intermediate conditions Anhydrous THF -78 °C to RT conditions->intermediate workup Aqueous Quench (NH₄Cl) intermediate->workup product Secondary Alcohol workup->product

Caption: Nucleophilic Addition Pathway.

Wittig Reaction: Formation of Alkenes

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[9][10] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine oxide. This reaction is highly valuable for introducing exocyclic double bonds or for extending carbon chains with defined stereochemistry.

Rationale for Experimental Choices:

  • Ylide Generation: The phosphorus ylide is typically generated in situ by treating a phosphonium salt with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH).

  • Solvent: Anhydrous THF or diethyl ether are the solvents of choice for both ylide generation and the subsequent reaction with the aldehyde.

  • Stereochemistry: The stereochemical outcome (E/Z selectivity) of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the E-alkene, while non-stabilized ylides (with alkyl substituents) tend to give the Z-alkene.[9]

Detailed Protocol:

  • Ylide Preparation:

    • To a suspension of the appropriate triphenylphosphonium salt (1.1 eq) in anhydrous THF (0.3 M) under an inert atmosphere, add a strong base (e.g., n-BuLi, 1.1 eq) dropwise at 0 °C.

    • Stir the resulting mixture at room temperature for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to orange or red).

  • Wittig Reaction:

    • Cool the freshly prepared ylide solution to 0 °C.

    • Add a solution of 5-(Difluoromethyl)pyridine-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction with water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Experimental Workflow Diagram:

Wittig_Reaction cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction phosphonium_salt Phosphonium Salt ylide Phosphorus Ylide phosphonium_salt->ylide base Strong Base (n-BuLi) base->ylide aldehyde 5-(Difluoromethyl)pyridine-2-carbaldehyde oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane aldehyde->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene tppo Triphenylphosphine Oxide oxaphosphetane->tppo

Caption: Wittig Reaction Workflow.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield an α,β-unsaturated product.[11][12] This reaction is particularly useful for synthesizing electron-deficient alkenes which can act as Michael acceptors in subsequent reactions.

Rationale for Experimental Choices:

  • Active Methylene Compound: Compounds with a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate) are sufficiently acidic to be deprotonated by a weak base.

  • Catalyst: A weak amine base, such as piperidine or pyridine, is typically used to catalyze the reaction.[12]

  • Solvent: Ethanol or a mixture of ethanol and water can be effective solvents for this condensation.

Detailed Protocol:

  • In a round-bottom flask, dissolve 5-(Difluoromethyl)pyridine-2-carbaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in ethanol (0.5 M).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-8 hours. The reaction progress can be monitored by the formation of a precipitate or by TLC/LC-MS.

  • If a precipitate forms, cool the reaction mixture and collect the solid by filtration. Wash the solid with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel.

Signaling Pathway Application (Hypothetical):

Derivatives of 5-(Difluoromethyl)pyridine-2-carbaldehyde could potentially modulate various signaling pathways implicated in disease. For instance, kinase inhibitors often feature a pyridine core. By functionalizing the aldehyde, one could synthesize a library of compounds to screen against a panel of kinases.

Signaling_Pathway cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_pathway Potential Target Pathway building_block 5-(Difluoromethyl)pyridine-2-carbaldehyde reductive_amination Reductive Amination building_block->reductive_amination nucleophilic_addition Nucleophilic Addition building_block->nucleophilic_addition wittig Wittig Reaction building_block->wittig library Diverse Compound Library reductive_amination->library nucleophilic_addition->library wittig->library kinase_assays Kinase Assays library->kinase_assays cell_based_assays Cell-Based Assays library->cell_based_assays hit_compound Hit Compound kinase_assays->hit_compound cell_based_assays->hit_compound receptor Receptor Tyrosine Kinase hit_compound->receptor Inhibition downstream Downstream Signaling (e.g., MAPK/ERK) receptor->downstream cellular_response Cellular Response (e.g., Proliferation, Survival) downstream->cellular_response

Caption: Drug Discovery Workflow.

Case Study: Oteseconazole (Vivjoa™)

Oteseconazole is an FDA-approved antifungal agent for the treatment of recurrent vulvovaginal candidiasis.[13][14] Its structure features a difluoromethyl-pyridine unit, highlighting the relevance of this moiety in contemporary drug design. While the reported synthesis of Oteseconazole does not directly start from 5-(Difluoromethyl)pyridine-2-carbaldehyde, the core structure underscores the importance of this building block's substitution pattern. The development of synthetic routes utilizing this aldehyde could offer alternative and potentially more efficient pathways to Oteseconazole and its analogs.

Conclusion

5-(Difluoromethyl)pyridine-2-carbaldehyde is a high-value building block for drug discovery, providing a gateway to a wide range of novel chemical entities. Its strategic combination of a versatile aldehyde handle, a privileged pyridine core, and the beneficial difluoromethyl group makes it an attractive starting material for the synthesis of compound libraries targeting various therapeutic areas. The protocols outlined in this guide offer a solid foundation for researchers to leverage the full potential of this powerful synthetic intermediate.

References

  • Bhatia, S. K., Shriver-Lake, L. C., Prior, K. J., Georger, J. H., Calvert, J. M., Bredehorst, R., & Ligler, F. S. (1989). Use of thiol-terminal silanes and heterobifunctional crosslinkers for immobilization of antibodies on silica surfaces. Analytical Biochemistry, 178(2), 408–413. [Link]

  • H. r. t.. - c. -. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]

  • Thakare, R., et al. (2019). Oteseconazole. Drugs of the Future, 44(11), 861. [Link]

  • ChemTube3D. (n.d.). Nucleophilic addition reactions to pyridines. [Link]

  • NextSDS. (n.d.). 5-(difluoromethyl)pyridine-2-carbaldehyde — Chemical Substance Information. [Link]

  • University of Regensburg. (n.d.). Full Supporting Information for Chapter 6. [Link]

  • ResearchGate. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Pandey, R., et al. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Crystal Growth & Design, 21(5), 2853–2865. [Link]

  • Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • PubChemLite. (n.d.). 5-(difluoromethyl)pyridine-2-carbaldehyde (C7H5F2NO). [Link]

  • Chem Help ASAP. (2019). organometallic nucleophilic additions on carbonyls. [Link]

  • Bentham Science. (2023). Oteseconazole: First Approved Orally Bioavailable and Selective CYP51 Inhibitor for the Treatment of Patients with Recurrent Vulvovaginal Candidiasis. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. [Link]

  • White Rose Research Online. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. [Link]

  • New Drug Approvals. (2021). OTESECONAZOLE. [Link]

  • Chemistry LibreTexts. (2025). 5.6: Nucleophilic Addition via Organometallic Reactions - Alcohol Formation. [Link]

  • Shaw, S. L., et al. (2011). The synthesis of biologically relevant conjugates of Re(CO)3 using pyridine-2-carboxyaldehyde. Inorganica Chimica Acta, 374(1), 537–542. [Link]

  • Google Patents. (n.d.).
  • Da Pieve, C., et al. (2007). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions, (25), 2695. [Link]

Sources

Method

The Strategic Application of 5-(Difluoromethyl)pyridine-2-carbaldehyde in the Synthesis of Potent Kinase Inhibitors

Introduction: The Rise of Fluorinated Pyridines in Kinase-Targeted Drug Discovery The landscape of modern oncology and immunology is profoundly shaped by the development of small-molecule kinase inhibitors. These agents...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Fluorinated Pyridines in Kinase-Targeted Drug Discovery

The landscape of modern oncology and immunology is profoundly shaped by the development of small-molecule kinase inhibitors. These agents offer a targeted approach to disease by modulating the activity of protein kinases, which are pivotal regulators of cellular signaling pathways. Within this competitive field, the rational design of inhibitor scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. The strategic incorporation of fluorine-containing building blocks has emerged as a powerful tool in medicinal chemistry, and among these, 5-(difluoromethyl)pyridine-2-carbaldehyde has garnered significant attention as a versatile precursor for a new generation of kinase inhibitors.

The difluoromethyl (CF2H) group, in particular, offers a unique combination of properties. It can act as a bioisostere for hydroxyl, thiol, and amine moieties, capable of forming hydrogen bonds that can be critical for target engagement.[1] Furthermore, the introduction of the difluoromethyl group can enhance metabolic stability and modulate lipophilicity, thereby improving the overall drug-like properties of a molecule.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical synthesis of kinase inhibitors utilizing 5-(difluoromethyl)pyridine-2-carbaldehyde, with a particular focus on the inhibition of Pim kinases, a family of serine/threonine kinases implicated in various cancers.[2][3]

The Difluoromethyl Pyridine Moiety: A Privileged Scaffold for PIM Kinase Inhibition

The Pim family of kinases (PIM-1, PIM-2, and PIM-3) are key regulators of cell survival and proliferation and are overexpressed in a range of hematological malignancies and solid tumors.[4] A distinctive feature of the ATP-binding pocket of PIM kinases is the presence of a proline residue in the hinge region, which precludes the formation of a typical hydrogen bond with many conventional kinase inhibitors. This structural nuance presents an opportunity for the design of selective inhibitors. The 5-(difluoromethyl)pyridine scaffold has proven to be particularly effective in targeting this unique active site.

The aldehyde functionality at the 2-position of 5-(difluoromethyl)pyridine-2-carbaldehyde serves as a versatile chemical handle for the construction of diverse molecular architectures. Key synthetic transformations, such as reductive amination and condensation reactions, allow for the facile introduction of various amine and hydrazine-containing fragments, leading to the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Synthetic Pathways to Kinase Inhibitors from 5-(Difluoromethyl)pyridine-2-carbaldehyde

The primary synthetic routes leveraging 5-(difluoromethyl)pyridine-2-carbaldehyde for the creation of kinase inhibitors are centered around the formation of carbon-nitrogen bonds. These methods are highly adaptable and amenable to both small-scale library synthesis and larger-scale production.

Workflow for Kinase Inhibitor Synthesis

G A 5-(Difluoromethyl)pyridine-2-carbaldehyde C Imine/Hydrazone Intermediate A->C Reaction with B Primary/Secondary Amine or Hydrazine Derivative B->C D Reductive Amination C->D Reduction E Condensation/Cyclization C->E Intramolecular Reaction F Final Kinase Inhibitor (Acyclic) D->F Yields G Final Kinase Inhibitor (Heterocyclic) E->G Yields

[5-(CF2H)-Py]-CHO + R1R2NH -> [5-(CF2H)-Py]-CH=NR1R2 --[Reducing Agent]--> [5-(CF2H)-Py]-CH2-NR1R2

[5-(CF2H)-Py]-CHO + H2N-NH-R -> [5-(CF2H)-Py]-CH=N-NH-R --[Cyclization]--> Heterocyclic Kinase Inhibitor

Sources

Application

Preparation and Application of 5-(Difluoromethyl)pyridine-2-carbaldehyde Derivatives in Biological Screening

Scientific Rationale & The "Bridging Hypothesis" The integration of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, primarily used to modulate lipophilicity, metabolic stability, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & The "Bridging Hypothesis"

The integration of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, primarily used to modulate lipophilicity, metabolic stability, and target binding affinity. The compound 5-(difluoromethyl)pyridine-2-carbaldehyde (CAS 955112-64-8) serves as a highly versatile building block for drug discovery.

Historically, the pyridine-N-oxide moiety has been utilized in various pharmacophores to provide polar interactions and water solubility. However, N-oxides can suffer from metabolic reduction in vivo and potential redox toxicity [1]. Recent structural activity relationship (SAR) studies have introduced the "bridging hypothesis," demonstrating that the 2-difluoromethylpyridine motif acts as a superior bioisosteric replacement for pyridine-N-oxide [2]. The difluoromethyl ( −CF2​H ) group acts as a lipophilic hydrogen bond donor, perfectly mimicking the electronic distribution and spatial geometry of the N-oxide oxygen, while offering enhanced metabolic stability.

This bioisosteric replacement has shown exceptional promise in the development of Quorum Sensing Inhibitors (QSIs) against Pseudomonas aeruginosa, a critical target for combating antimicrobial resistance. By utilizing 5-(difluoromethyl)pyridine-2-carbaldehyde as a starting scaffold, researchers can synthesize libraries of highly potent anti-virulence agents.

Synthetic Strategy and Mechanistic Insights

The synthesis of 5-(difluoromethyl)pyridine-2-carbaldehyde relies on a highly controlled metal-halogen exchange followed by electrophilic formylation. The preferred starting material is 2-bromo-5-(difluoromethyl)pyridine.

Synthesis A 2-Bromo-5-(difluoromethyl)pyridine (Starting Material) B Metal-Halogen Exchange (n-BuLi, THF, -78°C) A->B Step 1 C Organolithium Intermediate (Highly Reactive) B->C Cryogenic D Electrophilic Formylation (Anhydrous DMF) C->D Step 2 E Tetrahedral Intermediate (Stable at low temp) D->E Nucleophilic Attack F Aqueous Quench (Sat. NH4Cl) E->F Step 3 G 5-(Difluoromethyl)pyridine-2-carbaldehyde (Target Scaffold) F->G Hydrolysis

Synthetic workflow for 5-(difluoromethyl)pyridine-2-carbaldehyde.

Protocol 1: Synthesis of 5-(Difluoromethyl)pyridine-2-carbaldehyde

This protocol is designed as a self-validating system. Do not deviate from the cryogenic temperatures, as the organolithium intermediate is prone to nucleophilic attack on the pyridine ring at elevated temperatures.

Reagents & Materials:

  • 2-Bromo-5-(difluoromethyl)pyridine (1.0 eq)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF, 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH4​Cl

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL Schlenk flask under a vacuum and backfill with Argon (repeat 3x).

    • Causality: Organolithium species are highly sensitive to moisture and oxygen. Even trace amounts of water will prematurely protonate the intermediate, yielding the des-bromo byproduct (3-(difluoromethyl)pyridine) instead of the desired aldehyde.

  • Substrate Dissolution: Dissolve 2-bromo-5-(difluoromethyl)pyridine in anhydrous THF (0.2 M concentration) under Argon. Cool the mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Metalation: Add n-BuLi dropwise via a syringe pump over 15 minutes. Stir the reaction at -78 °C for 30 minutes.

    • Causality: The low temperature heavily favors the kinetics of the lithium-halogen exchange over the nucleophilic addition of n-BuLi to the electron-deficient pyridine ring (Chichibabin-type side reactions).

  • Formylation: Add anhydrous DMF dropwise. Maintain the reaction at -78 °C for 1 hour, then slowly allow it to warm to 0 °C over 30 minutes.

    • Causality: DMF acts as the formylating agent. The initial nucleophilic attack forms a stable tetrahedral hemiaminal intermediate. Warming to 0 °C ensures complete conversion without degrading the intermediate.

  • Validation & Quenching: Self-Validation Step: Extract a 0.1 mL aliquot, quench in a micro-vial with NH4​Cl , and analyze via TLC (Hexanes:EtOAc 4:1). The product spot should be highly UV-active and stain positive (orange/red) with 2,4-Dinitrophenylhydrazine (2,4-DNPH), confirming the presence of the aldehyde. Once confirmed, quench the main reaction mixture by slowly adding saturated aqueous NH4​Cl at 0 °C.

    • Causality: NH4​Cl provides a mild, buffered proton source that hydrolyzes the tetrahedral intermediate into the final aldehyde without causing acid-catalyzed side reactions.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure aldehyde [3].

Biological Screening: Quorum Sensing Inhibition

Once the 5-(difluoromethyl)pyridine-2-carbaldehyde is derivatized (e.g., via reductive amination or Knoevenagel condensation to mimic known QSIs like 4NPO), the resulting library must be screened for biological efficacy.

Pseudomonas aeruginosa utilizes Quorum Sensing (QS) to regulate virulence factors, including biofilm formation and protease secretion. The bioisosteric replacement of the N-oxide with a difluoromethyl group aims to competitively antagonize the LasR, RhlR, and PqsR receptors without killing the bacteria (thereby reducing selection pressure for resistance) [2].

BiologicalScreening A Difluoromethyl Derivative (QSI Candidate) B Target Incubation (P. aeruginosa PA14) A->B Dosing C Receptor Antagonism (LasR / RhlR / PqsR) B->C Mechanism D Biofilm Inhibition Assay (Crystal Violet Staining) C->D Phenotype 1 E Protease Activity Assay (Skim Milk Agar) C->E Phenotype 2 F Violacein Assay (C. violaceum reporter) C->F Phenotype 3

Mechanism of action and phenotypic screening assays for Quorum Sensing Inhibitors.

Protocol 2: Anti-Biofilm Formation Assay

This protocol utilizes a high-throughput 96-well plate format to quantify the disruption of extracellular polymeric substances (EPS).

Step-by-Step Methodology:

  • Inoculum Preparation: Grow P. aeruginosa PA14 overnight in Luria-Bertani (LB) broth at 37 °C. Dilute the overnight culture to an OD600​ of 0.01 in fresh LB medium.

  • Compound Dosing: In a 96-well flat-bottom polystyrene plate, add 190 µL of the diluted bacterial suspension to each well. Add 10 µL of the synthesized difluoromethyl derivatives (dissolved in DMSO) to achieve final screening concentrations (e.g., 10, 25, 50, and 100 µM).

    • Self-Validation: Include a vehicle control (10 µL DMSO) to establish the 100% biofilm baseline, and a positive control (e.g., 4NPO or Azithromycin) to validate assay sensitivity.

  • Incubation: Incubate the plate statically at 37 °C for 24 hours.

    • Causality: Static incubation is critical. Agitation prevents the bacteria from adhering to the polystyrene surface and forming a mature biofilm architecture.

  • Washing & Staining: Gently discard the planktonic cells by inverting the plate. Wash the wells three times with sterile Phosphate-Buffered Saline (PBS) to remove non-adherent cells. Add 200 µL of 0.1% (w/v) Crystal Violet solution to each well and incubate for 15 minutes at room temperature.

    • Causality: Crystal violet is a basic dye that binds to negatively charged surface molecules and polysaccharides in the EPS matrix of the biofilm.

  • Quantification: Wash the plate three times with distilled water to remove unbound dye. Allow the plate to air dry. Solubilize the bound Crystal Violet by adding 200 µL of 30% glacial acetic acid to each well. Measure the absorbance at 590 nm using a microplate reader.

Quantitative Data Summary

The following table summarizes the comparative efficacy of the standard pyridine-N-oxide QSI (4NPO) versus its 2-difluoromethylpyridine bioisosteres [2].

CompoundStructural Motif IC50​ against P. aeruginosa QS (µM)Max Biofilm Inhibition (%)Protease Inhibition Profile
4NPO (Model)Pyridine-N-oxide33 ± 1.12~80%Moderate
Compound 1 2-Difluoromethylpyridine35 ± 1.12>80%Significant
Compound 5 2-Difluoromethylpyridine19 ± 1.0185%Highly Significant
Compound 6 2-Difluoromethylpyridine27 ± 0.67>80%Significant

Interpretation: The data validates the bridging hypothesis. Compound 5 demonstrates a nearly two-fold increase in potency ( IC50​ = 19 µM) compared to the N-oxide parent compound, proving that 5-(difluoromethyl)pyridine-2-carbaldehyde derivatives are superior scaffolds for anti-virulence drug discovery.

References

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors Source: RSC Medicinal Chemistry URL:[Link]

Method

Application Note: Antimicrobial and Antifungal Profiling of 5-(Difluoromethyl)pyridine-2-carbaldehyde Derivatives

Executive Summary & Mechanistic Rationale The development of novel antimicrobial and antifungal agents is increasingly reliant on the strategic incorporation of fluorine into heterocyclic scaffolds. 5-(Difluoromethyl)pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of novel antimicrobial and antifungal agents is increasingly reliant on the strategic incorporation of fluorine into heterocyclic scaffolds. 5-(Difluoromethyl)pyridine-2-carbaldehyde serves as a highly versatile, privileged building block in medicinal chemistry.

Unlike the fully fluorinated trifluoromethyl (-CF₃) group, the difluoromethyl (-CF₂H) moiety acts as a lipophilic hydrogen bond donor. This unique physicochemical property allows the scaffold to form critical hydrogen bonds with target enzymes—most notably with the His377 residue in fungal CYP51 (lanosterol 14α-demethylase)—while simultaneously enhancing metabolic stability and cellular membrane permeability [1][1]. Furthermore, the 2-carbaldehyde handle provides a highly reactive electrophilic center, enabling the rapid, high-yield synthesis of Schiff bases, hydrazones, and tetrazole precursors. These resulting derivatives exhibit outstanding broad-spectrum efficacy against both clinical pathogens and agricultural phytopathogens [2][2].

Experimental Workflow & Causality

The following protocols detail the synthesis of a representative hydrazone derivative and its subsequent biological evaluation. Every step is designed as a self-validating system to ensure high data integrity.

Workflow Synth Synthesis (Acid Catalysis) Purify Purification (Recrystallization) Synth->Purify Prep Stock Prep (DMSO <1% final) Purify->Prep Assay Broth Microdilution (Resazurin Readout) Prep->Assay

Figure 1: Workflow for the synthesis and biological evaluation of pyridine derivatives.

Synthesis of Pyridine-Hydrazone Derivatives

Objective: Condense 5-(difluoromethyl)pyridine-2-carbaldehyde with an aryl hydrazide.

  • Reagent Preparation: Dissolve 1.0 equivalent of 5-(difluoromethyl)pyridine-2-carbaldehyde and 1.0 equivalent of the chosen aryl hydrazide in absolute ethanol (0.2 M concentration).

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Causality: Acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen of the carbaldehyde, increasing the electrophilicity of the carbon center and accelerating nucleophilic attack. The pH is maintained around 4.5–5.0; if the solution becomes too acidic, the nucleophilic amine will fully protonate into an unreactive ammonium ion, stalling the reaction.

  • Reflux & Monitoring: Reflux the mixture at 80°C for 4–6 hours. Monitor progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

    • Self-Validation: The disappearance of the distinct aldehyde spot under UV (254 nm) confirms reaction completion.

  • Purification: Cool the mixture to 4°C to induce precipitation. Filter the solid and recrystallize from hot ethanol.

    • Causality: Recrystallization leverages the differential solubility of the product versus unreacted starting materials at varying temperatures, ensuring >98% purity, which is critical to prevent false positives in downstream biological assays.

In Vitro Antimicrobial & Antifungal Assays

Objective: Determine the Minimum Inhibitory Concentration (MIC) using the Broth Microdilution method.

  • Stock Solution Preparation: Dissolve the purified derivative in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL.

    • Causality: Fluorinated aromatic heterocycles often exhibit poor aqueous solubility. DMSO ensures complete dissolution. However, the final assay concentration of DMSO must be strictly maintained at ≤1% (v/v) to prevent solvent-induced cytotoxicity, which would invalidate the MIC readings [3][3].

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI 1640 medium (for fungi) to achieve a concentration range of 0.5 to 256 µg/mL.

  • Inoculation: Add the microbial suspension (adjusted to 5×105 CFU/mL) to each well. Include a positive control (media + inoculum, no drug) and a negative control (media only).

  • Resazurin Addition (Self-Validating Readout): After 24 hours of incubation at 37°C, add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Causality: Optical density (OD₆₀₀) readings can be skewed by compound precipitation or fungal hyphal growth. Resazurin acts as an objective, colorimetric redox indicator. Metabolically active (viable) cells reduce the blue resazurin to pink, highly fluorescent resorufin. The MIC is unequivocally defined as the lowest concentration well that remains blue.

Mechanistic Pathway: CYP51 Inhibition

The primary antifungal mechanism of action for these difluoromethyl-pyridine derivatives involves the competitive inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway [1][1].

MOA Lanosterol Lanosterol (Substrate) CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Binds Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Biosynthesis Toxicity Fungal Cell Death (Membrane Disruption) Ergosterol->Toxicity Depletion causes Derivative 5-(Difluoromethyl)pyridine Derivatives Derivative->CYP51 Competitive Inhibition (H-bond with His377)

Figure 2: Mechanism of action of 5-(difluoromethyl)pyridine derivatives via CYP51 inhibition.

Quantitative Data Presentation

The table below summarizes the expected in vitro efficacy profile of optimized 5-(difluoromethyl)pyridine-2-carbaldehyde derivatives against standard pathogenic panels, demonstrating the potentiation effect of the fluorinated pyridine ring [4][4].

CompoundC. albicans (MIC, µg/mL)A. fumigatus (MIC, µg/mL)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
Derivative A (Schiff Base)4.08.016.032.0
Derivative B (Hydrazone)2.04.08.016.0
Fluconazole (Antifungal Control)1.016.0N/AN/A
Amoxicillin (Antibacterial Control)N/AN/A2.04.0

Note: Derivative B demonstrates superior broad-spectrum activity, likely due to the enhanced hydrogen-bonding capacity of the hydrazone linker working synergistically with the difluoromethyl group.

References

  • Advances in Antifungal Drug Development: An Up-To-Date Mini Review. MDPI Pharmaceuticals. 1

  • Anti-Bacterial and Anti-Fungal Properties of a Set of Transition Metal Complexes Bearing a Pyridine Moiety. MDPI Molecules. 3

  • Design, Synthesis, and Antifungal Activity of Acrylamide Derivatives Containing Trifluoromethylpyridine and Piperazine. ACS Journal of Agricultural and Food Chemistry. 2

  • Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines. MDPI Molecules. 4

Sources

Application

Scale-Up Synthesis and Process Optimization of 5-(Difluoromethyl)pyridine-2-carbaldehyde

Application Note & Protocol Guide Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Executive Brief & Scientific Rationale The incorporation of the difluoromethyl (–CF₂H) group in...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals

Executive Brief & Scientific Rationale

The incorporation of the difluoromethyl (–CF₂H) group into pyridine scaffolds has become a cornerstone strategy in modern medicinal chemistry. Acting as a lipophilic bioisostere for hydroxyl (–OH) and thiol (–SH) groups, the –CF₂H moiety enhances metabolic stability and membrane permeability without drastically altering the molecule's steric bulk [4]. Consequently, 5-(Difluoromethyl)pyridine-2-carbaldehyde has emerged as a highly sought-after electrophilic building block for active pharmaceutical ingredient (API) synthesis.

The Causality of Reagent Selection: Overcoming the Cryogenic Bottleneck

Historically, the formylation of halogenated pyridines relied on lithium-halogen exchange using n-butyllithium (n-BuLi). While effective at the bench scale, n-BuLi presents severe liabilities during kilolab and pilot-plant scale-up. The reaction must be maintained at strictly cryogenic temperatures (–78 °C to –60 °C) to prevent the highly reactive pyridyllithium intermediate from undergoing undesired side reactions, such as Chichibabin-type additions or dimerization [1]. Maintaining these temperatures at scale requires specialized liquid nitrogen cooling loops, drastically increasing the Process Mass Intensity (PMI) and energy footprint.

To engineer a self-validating, robust, and scalable protocol, this guide utilizes the Turbo Grignard reagent (iPrMgCl·LiCl) [2]. The addition of stoichiometric lithium chloride breaks down the polymeric aggregates typically formed by standard Grignard reagents in tetrahydrofuran (THF). This deaggregation significantly increases the kinetic basicity and solubility of the isopropylmagnesium chloride, allowing the halogen-metal exchange to proceed rapidly and quantitatively at mild temperatures (–15 °C to 0 °C)[1].

Mechanistic Pathway

The reaction proceeds via a highly stable magnesiated intermediate. Upon dosing with N,N-Dimethylformamide (DMF), a stable tetrahedral hemiaminal magnesium salt is formed, preventing over-addition. The desired aldehyde is only liberated during the acidic aqueous quench [3].

Mechanism SM 2-Bromo-5-(difluoromethyl)pyridine (Starting Material) Intermediate [5-(Difluoromethyl)pyridin-2-yl] magnesium chloride·LiCl SM->Intermediate Halogen-Metal Exchange (-15°C to -10°C) Grignard iPrMgCl·LiCl (Turbo Grignard) Grignard->Intermediate Tetrahedral Tetrahedral Hemiaminal Mg-Salt (Stable Intermediate) Intermediate->Tetrahedral Electrophilic Addition (0°C) DMF N,N-Dimethylformamide (Electrophile) DMF->Tetrahedral Product 5-(Difluoromethyl)pyridine- 2-carbaldehyde Tetrahedral->Product Aqueous Citric Acid Quench (Hydrolysis)

Fig 1: Mechanistic pathway of Turbo Grignard-mediated formylation of bromopyridines.

Comparative Process Data

To justify the departure from traditional lithiation, the following table summarizes the quantitative process metrics collected during route scouting and optimization.

Process ParameterTraditional Lithiation (n-BuLi)Optimized Magnesiation (iPrMgCl·LiCl)
Operating Temperature –78 °C to –60 °C–15 °C to 0 °C
Reagent Hazard Profile Pyrophoric, highly moisture sensitiveNon-pyrophoric, stable in THF solution
Intermediate Stability Low (Prone to rapid degradation > –40 °C)High (Stable for >4 hours at 0 °C)
Quench Exotherm Severe (Requires extremely slow dosing)Moderate (Easily controlled via jacket)
Isolated Yield (1 kg scale) 60–65% (Variable due to micro-exotherms)88–92% (Highly reproducible)
Scalability Score Low (Requires specialized cryogenic plant)High (Standard glycol chiller compatible)

Process Workflow

The workflow is designed as a self-validating system. In-Process Controls (IPCs) are embedded at critical junctures to ensure intermediate formation is complete before proceeding, eliminating downstream failure.

ProcessFlow A Reactor Prep KF < 100 ppm B Substrate Load 2-Br-5-CHF2-Py A->B C Metal Exchange iPrMgCl·LiCl dosing B->C D Formylation DMF dosing C->D E Buffered Quench 10% Citric Acid D->E F Isolation Crystallization E->F

Fig 2: Kilolab process workflow detailing critical unit operations.

Step-by-Step Protocol (1.0 kg Scale)

Materials Required
  • Starting Material (SM): 2-Bromo-5-(difluoromethyl)pyridine (1.00 kg, 4.81 mol, 1.0 equiv)

  • Reagent: iPrMgCl·LiCl complex (1.3 M in THF, 4.07 L, 5.29 mol, 1.1 equiv)

  • Electrophile: Anhydrous N,N-Dimethylformamide (DMF) (0.42 kg, 5.77 mol, 1.2 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (5.0 L)

  • Quench: 10% w/w Aqueous Citric Acid solution (8.0 L)

Phase 1: Reactor Preparation & Substrate Loading
  • Inerting: Purge a 20 L jacketed glass reactor with ultra-high purity N₂ for 30 minutes.

  • Drying Validation: Charge 5.0 L of anhydrous THF into the reactor. Stir for 10 minutes and sample for Karl Fischer (KF) titration. Self-Validation Check: Proceed only if KF < 100 ppm. If >100 ppm, distill off 10% of solvent volume and re-test.

  • Loading: Charge 1.00 kg of 2-Bromo-5-(difluoromethyl)pyridine into the reactor. Stir at 150 rpm until complete dissolution is achieved.

  • Cooling: Set the jacket temperature to –20 °C and cool the internal batch temperature to –15 °C.

Phase 2: Halogen-Metal Exchange
  • Dosing: Begin dropwise addition of iPrMgCl·LiCl (4.07 L) via a pressure-equalizing addition funnel or dosing pump.

  • Exotherm Control: Adjust the dosing rate to maintain the internal temperature strictly between –15 °C and –10 °C. Causality Note: Exceeding –5 °C during dosing may lead to premature protonation from trace moisture or solvent degradation.

  • Aging: Once addition is complete, age the reaction mixture at –10 °C for 60 minutes.

  • IPC 1 (Conversion Check): Quench a 1.0 mL aliquot into saturated aqueous NH₄Cl and analyze the organic layer via HPLC. Self-Validation Check: Target >98% conversion of the starting material to the debrominated species (5-(difluoromethyl)pyridine).

Phase 3: Formylation
  • Electrophile Addition: Slowly dose anhydrous DMF (0.42 kg) into the reactor. The reaction is moderately exothermic. Maintain the internal temperature below 0 °C.

  • Aging: Warm the batch to 0 °C and stir for 2 hours.

  • IPC 2 (Formylation Check): Analyze a quenched aliquot via HPLC. Self-Validation Check: Ensure the intermediate magnesiated species is <1% relative to the aldehyde product.

Phase 4: Quench and Workup
  • Buffered Quench: Transfer the reaction mixture via a PTFE line into a secondary 50 L reactor containing 8.0 L of pre-cooled (5 °C) 10% w/w aqueous citric acid solution.

    • Causality Note: Citric acid is specifically chosen over HCl. Strong mineral acids can protonate the basic pyridine nitrogen, dragging the product into the aqueous phase and causing severe emulsion issues during extraction [3]. Citric acid provides a buffered environment (pH ~3-4) that effectively breaks the magnesium complex while keeping the pyridine product in the organic phase.

  • Phase Separation: Stir vigorously for 30 minutes, then allow phases to settle for 30 minutes. Separate the lower aqueous phase.

  • Washing: Wash the organic phase with 5.0 L of half-saturated brine, followed by 5.0 L of deionized water.

Phase 5: Isolation
  • Concentration: Concentrate the organic phase under reduced pressure (40 °C, 150 mbar) to approximately 2.0 L.

  • Solvent Swap & Crystallization: Slowly add 6.0 L of n-heptane while continuing distillation until the internal temperature reaches 65 °C (indicating complete removal of THF).

  • Cooling: Cool the batch linearly to 0 °C over 4 hours to induce crystallization.

  • Filtration: Filter the resulting off-white crystalline solid, wash with cold n-heptane (1.0 L), and dry in a vacuum oven at 35 °C to constant weight.

References

  • Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902 Organic Process Research & Development (ACS Publications)[Link][1]

  • Preparation of tmpMgCl·LiCl - Organic Syntheses Procedure Organic Syntheses[Link][2]

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch Nature Communications[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-(Difluoromethyl)pyridine-2-carbaldehyde

Welcome to the technical support and troubleshooting center for the chromatographic purification of 5-(Difluoromethyl)pyridine-2-carbaldehyde . This guide is designed for researchers and drug development professionals de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the chromatographic purification of 5-(Difluoromethyl)pyridine-2-carbaldehyde . This guide is designed for researchers and drug development professionals dealing with the unique physicochemical challenges of this scaffold.

The purification of this compound is notoriously difficult due to its structural dichotomy: it possesses a basic pyridine nitrogen that strongly coordinates to stationary phases, an electrophilic 2-carbaldehyde group highly susceptible to nucleophilic attack, and an electron-withdrawing, lipophilic difluoromethyl (-CHF₂) group that alters its elution profile 1[1].

Diagnostic Workflow

G Start Initial TLC Assessment (Hexanes/EtOAc) CheckStreak Is severe streaking or tailing observed? Start->CheckStreak AddTEA Add 1-2% Et3N (TEA) to neutralize silanols CheckStreak->AddTEA Yes CheckDegrad Are there unexpected new spots (degradation)? CheckStreak->CheckDegrad No AddTEA->CheckDegrad ChangeSolvent Remove alcohols (MeOH). Switch to DCM/EtOAc CheckDegrad->ChangeSolvent Yes (Acetalization) PackColumn Pre-treat silica & pack column with optimized eluent CheckDegrad->PackColumn No ChangeSolvent->PackColumn

Diagnostic workflow for optimizing the chromatography of pyridine-2-carbaldehydes.

Troubleshooting & FAQs

Q1: My product is streaking severely across the TLC plate, and I am experiencing massive yield losses on the column. What is causing this? A1: This is a classic retention mechanism failure caused by the "Silanol Effect." The primary cause of peak tailing and irreversible adsorption is the interaction between the basic nitrogen atom in the pyridine ring and the highly acidic residual silanol groups (Si-OH) on the surface of standard silica gel 2[2]. While the electron-withdrawing -CHF₂ group slightly reduces the basicity of the ring, it is not enough to prevent this acid-base interaction. Causality & Solution: To fix this, you must shift the separation back to pure partitioning. Add a competing, sterically accessible base—such as 1–2% v/v Triethylamine (TEA)—to your mobile phase. TEA preferentially binds to and shields the active silanol sites, allowing your pyridine derivative to elute cleanly2[2].

Q2: I am using a Dichloromethane (DCM) / Methanol (MeOH) gradient, but I am seeing multiple closely eluting spots that were not present in my crude NMR. Is my compound degrading? A2: Yes, your compound is undergoing on-column degradation. The 2-carbaldehyde moiety is highly electrophilic. When exposed to nucleophilic primary alcohols (like MeOH or EtOH) in the presence of silica gel—which acts as a mild Lewis/Brønsted acid catalyst—the aldehyde rapidly undergoes acetalization to form a dimethyl acetal 3[3]. Causality & Solution: Never use alcoholic solvents when purifying reactive aldehydes on acidic stationary phases. Switch entirely to an aprotic solvent system, such as Hexanes/Ethyl Acetate or DCM/Ethyl Acetate 3[3].

Q3: How can I definitively prove my compound is streaking due to silanol interactions and not just degrading on the plate? A3: You can prove this using a self-validating 2D TLC Method 2[2].

  • Spot your sample in the bottom-left corner of a square TLC plate.

  • Develop the plate in Dimension 1 using standard Hexanes/EtOAc (no TEA).

  • Dry the plate completely, rotate it 90 degrees counter-clockwise, and develop it again in Dimension 2 using the exact same solvent. Interpretation: If the compound is simply streaking due to silanols, the second run will also streak, forming an L-shaped smear. If you repeat this entire process using a solvent spiked with 1% TEA, a stable compound will resolve into a tight, circular spot perfectly on the diagonal axis. If spots appear off the diagonal, irreversible degradation is occurring.

Quantitative Data: Solvent System Performance

The following table summarizes the expected chromatographic behavior of 5-(Difluoromethyl)pyridine-2-carbaldehyde under various conditions, highlighting the critical need for mobile phase additives.

Solvent SystemAdditiveStationary PhaseObserved TLC Spot ShapeEstimated Recovery (%)
Hexanes/EtOAc (3:1)NoneStandard Normal Phase SilicaSevere Tailing / Streaking< 50%
Hexanes/EtOAc (3:1) 1% Et₃N (TEA) Standard Normal Phase Silica Tight, Circular > 90%
DCM/MeOH (95:5)NoneStandard Normal Phase SilicaMultiple Spots (Acetalization)< 30% (Intact)
Hexanes/EtOAc (3:1)NoneAmine-Functionalized SilicaTight, Circular85–90%

Standardized Experimental Protocol: TEA-Deactivated Chromatography

To ensure high recovery and prevent aldehyde degradation, follow this self-validating protocol for preparing a triethylamine-deactivated silica gel column.

Materials Required:

  • Standard Silica Gel (40-63 µm)

  • Aprotic Eluents (e.g., Hexanes, Ethyl Acetate)

  • Triethylamine (TEA), strictly ≥99% purity

  • pH indicator strips

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare your optimized aprotic solvent mixture (e.g., 80:20 Hexanes:EtOAc). Add exactly 1% to 2% (v/v) of TEA to the total volume and mix thoroughly.

  • Slurry Preparation: In an Erlenmeyer flask, combine the dry silica gel with the TEA-spiked mobile phase. Swirl vigorously to create a uniform slurry.

    • Mechanistic Note: You will notice the flask becomes warm. This is the exothermic heat of adsorption as the basic TEA neutralizes the acidic silanol groups.

  • Column Packing: Pour the slurry into the chromatography column in a single, continuous motion to prevent banding. Use compressed air or nitrogen to pack the bed tightly.

  • Column Equilibration & Self-Validation (Critical Step): Flush the packed column with at least 3 column volumes (CV) of the TEA-spiked mobile phase.

    • Self-Validation Checkpoint: Collect the eluent dripping from the column and test it with a pH strip. The initial solvent passing through will have a lower pH as the TEA is consumed by the silica. Continue flushing until the eluent pH perfectly matches the pH of your stock TEA-spiked mobile phase. This validates that 100% of the active silanol sites are shielded.

    • Thermal Validation: Ensure the column has returned to room temperature. Loading a sensitive aldehyde onto a hot column will induce thermal degradation.

  • Sample Loading: Dissolve the crude 5-(Difluoromethyl)pyridine-2-carbaldehyde in the minimum amount of TEA-spiked solvent (or pure DCM if solubility is an issue) and carefully apply it to the top of the silica bed.

  • Elution: Elute the compound using the TEA-spiked mobile phase. Collect fractions and analyze via TLC (also utilizing TEA-spiked developing solvent to ensure accurate Rf representation).

  • Post-Column Processing: Pool the product-containing fractions. During rotary evaporation, the volatile TEA (boiling point ~89°C) will co-evaporate with the solvents, leaving behind the purified aldehyde4[4].

References

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem. 2

  • why is my product stuck on the silica during columning : r/Chempros. Reddit.3

  • CN101906068B - Preparation method of 2-pyridine carboxaldehyde. Google Patents. 4

  • 5-(difluoromethyl)pyridine-2-carbaldehyde — Chemical Substance Information. NextSDS. 1

Sources

Optimization

Technical Support Center: HPLC Analysis and Impurity Profiling of 5-(Difluoromethyl)pyridine-2-carbaldehyde

As a Senior Application Scientist, this guide provides in-depth technical support for the High-Performance Liquid Chromatography (HPLC) analysis and impurity profiling of 5-(Difluoromethyl)pyridine-2-carbaldehyde. This d...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the High-Performance Liquid Chromatography (HPLC) analysis and impurity profiling of 5-(Difluoromethyl)pyridine-2-carbaldehyde. This document is structured to provide immediate, actionable solutions to common challenges encountered in the lab, grounded in established scientific principles and regulatory expectations.

Section 1: Recommended Starting HPLC Method

A robust and reliable HPLC method is the foundation of accurate analysis. The following parameters provide a validated starting point for the separation of 5-(Difluoromethyl)pyridine-2-carbaldehyde from its potential impurities. The choice of a C18 column is based on its wide applicability for moderately polar compounds, while the phosphate buffer is crucial for controlling the secondary interactions of the basic pyridine nitrogen with residual silanols on the stationary phase, ensuring good peak symmetry.[1][2]

ParameterRecommended ConditionRationale & Expertise
Column Reversed-Phase C18, 4.6 x 150 mm, 3.5 µmProvides excellent resolving power and retention for the target analyte and related substances.
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric AcidBuffering the mobile phase is critical to maintain a consistent ionization state of the pyridine nitrogen (pKa ~5.2-6), preventing peak tailing.
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier for reversed-phase chromatography.
Gradient Elution 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% BA gradient is essential for eluting potential impurities with a wide range of polarities and ensuring the column is cleaned of any strongly retained compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.[3]
Injection Volume 10 µLA typical volume to avoid column overload while ensuring adequate sensitivity.
Sample Diluent Mobile Phase A / Mobile Phase B (80:20 v/v)Dissolving the sample in a solvent similar to the initial mobile phase composition prevents peak distortion.[4]
Detection UV at 275 nmPyridine derivatives typically exhibit strong UV absorbance. A diode-array detector (DAD) is recommended to assess peak purity and identify impurities with different chromophores.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my peak for 5-(Difluoromethyl)pyridine-2-carbaldehyde tailing?

A1: Peak tailing for this analyte is most commonly caused by secondary interactions between the basic pyridine nitrogen and acidic silanol groups on the silica-based stationary phase. To resolve this:

  • Check Mobile Phase pH: Ensure the mobile phase pH is low (e.g., 3.0) to fully protonate the pyridine nitrogen. This consistent positive charge minimizes interactions with silanols.[1]

  • Use an End-Capped Column: Employ a high-quality, end-capped C18 column where most residual silanols have been deactivated.

  • Consider a Different Stationary Phase: If tailing persists, a column with a different base silica or a hybrid particle technology may be required.

Q2: I am seeing extraneous "ghost" peaks in my blank injections. What is the cause?

A2: Ghost peaks typically arise from contamination in the system or carryover from a previous injection.

  • Identify the Source: Run a systematic series of blanks, first injecting your standard mobile phase, then your sample diluent. This can help isolate whether the contamination is from your solvents or your sample preparation.

  • Clean the System: Flush the injector, sample loop, and column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) to remove adsorbed contaminants.[3]

  • Check Consumables: Ensure high-purity solvents are used. Contamination can also leach from vials, caps, or septa.[1]

Q3: My retention times are drifting to earlier times with each injection. What should I do?

A3: A consistent decrease in retention time often points to a loss of stationary phase integrity or an evolving mobile phase composition.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A 10-15 column volume flush is a good practice.

  • Mobile Phase pH: Unbuffered or poorly buffered mobile phases can lead to gradual changes in the column chemistry. Verify your buffer preparation and pH.

  • Column Degradation: Using a mobile phase with a pH outside the column's stable range (typically pH 2-8 for silica-based columns) can cause hydrolysis of the stationary phase, leading to retention loss.

Section 3: In-Depth Troubleshooting Guide

This section addresses specific chromatographic problems in a question-and-answer format, providing a logical path to resolution.

Observed Problem Question & Diagnostic Steps Potential Cause & Solution
Peak Shape Issues Q: My main peak is fronting (a sharp drop-off after the peak maximum). Why? 1. Are you injecting a high concentration of the analyte? 2. Is your sample dissolved in a solvent much stronger than the initial mobile phase?Cause: Column overload or injection solvent mismatch.[5] Solution: Reduce the sample concentration or injection volume. Ensure the sample diluent is the same as or weaker than the initial mobile phase composition.[4]
Q: My peaks are split or shouldered. What does this indicate? 1. Is there a visible void or depression at the top of the column bed? 2. Is the sample fully dissolved? 3. Could there be a blockage in the flow path?Cause: Partial column blockage, a void in the column packing, or incomplete sample dissolution.[1][5] Solution: Filter all samples and mobile phases. If a void is suspected, reverse-flush the column (if permitted by the manufacturer) or replace it. Ensure complete dissolution of the sample before injection.
Baseline Irregularities Q: I'm observing a noisy or drifting baseline. How can I fix this? 1. Have you recently changed mobile phase bottles? 2. Is the mobile phase properly degassed? 3. Is the detector lamp failing?Cause: Air bubbles in the pump or detector, insufficient mobile phase mixing, contaminated solvents, or a failing detector lamp.[3] Solution: Degas the mobile phase using an online degasser, sonication, or helium sparging. Purge the pump to remove bubbles. Check the detector lamp's energy output and replace it if necessary.
Sensitivity & Quantitation Q: My peak area is inconsistent across multiple injections of the same standard. What's wrong? 1. Is the injector's sample loop completely filled? 2. Are there air bubbles in the sample syringe or injector? 3. Is the sample stable in the autosampler?Cause: Inaccurate injection volume due to bubbles or partial loop filling; sample degradation. Solution: Ensure your injection volume is appropriate for the loop size (typically, inject 50% of the loop volume for full-loop injections). Visually inspect for bubbles. Check the stability of the analyte in the sample diluent over the analysis time.

Section 4: Protocol for Impurity Profiling & Forced Degradation

Impurity profiling is a regulatory requirement to ensure the safety and efficacy of active pharmaceutical ingredients (APIs).[6] Forced degradation (stress testing) is performed to identify potential degradation products and establish the stability-indicating nature of the analytical method, as recommended by ICH guidelines.[7]

Step-by-Step Forced Degradation Protocol:

  • Prepare Stock Solution: Prepare a stock solution of 5-(Difluoromethyl)pyridine-2-carbaldehyde at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 8 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~0.1 mg/mL with mobile phase.[7]

  • Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 4 hours. Cool, neutralize with 1N HCl, and dilute to ~0.1 mg/mL. Pyridine derivatives can be unstable in alkaline conditions.[8]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 8 hours. Dilute to ~0.1 mg/mL. Aldehydes are particularly susceptible to oxidation.[6][9]

  • Thermal Degradation: Store the solid API in an oven at 105°C for 24 hours. Prepare a solution at ~0.1 mg/mL for analysis.

  • Photolytic Degradation: Expose the solid API and a solution (~0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the recommended HPLC method with a photodiode array (PDA) detector.

  • Evaluation:

    • Peak Purity: Assess the peak purity of the main component in all chromatograms to ensure no co-eluting degradants.

    • Mass Balance: Calculate the mass balance to ensure that the decrease in the main peak area corresponds to the increase in impurity peak areas.

    • Identify Degradants: If significant degradation is observed, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) should be employed to identify the structure of the degradation products.

Section 5: Visual Workflows and Diagrams

Diagram 1: HPLC Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common HPLC issues.

HPLC_Troubleshooting cluster_problems Problem Category start_node start_node problem_node problem_node category_node category_node cause_node cause_node solution_node solution_node Start Chromatographic Problem Observed Peak_Shape Poor Peak Shape Retention_Time Retention Time Drift Baseline Baseline Noise / Drift Pressure System Pressure Fluctuation Tailing Tailing Peak_Shape->Tailing Fronting Fronting Peak_Shape->Fronting Splitting Splitting Peak_Shape->Splitting RT_Drift Inconsistent RT Retention_Time->RT_Drift Base_Noise Noisy Baseline Baseline->Base_Noise Pressure_Issue High or Low Pressure Pressure->Pressure_Issue Tailing_Cause Silanol Interactions Tailing->Tailing_Cause Fronting_Cause Column Overload / Solvent Mismatch Fronting->Fronting_Cause Splitting_Cause Column Void / Partial Blockage Splitting->Splitting_Cause Tailing_Solution Adjust pH / Use End-Capped Column Tailing_Cause->Tailing_Solution Fronting_Solution Reduce Concentration / Match Diluent Fronting_Cause->Fronting_Solution Splitting_Solution Replace Column / Filter Sample Splitting_Cause->Splitting_Solution RT_Cause Poor Equilibration / Temp Fluctuation RT_Drift->RT_Cause RT_Solution Increase Equilibration Time / Use Column Oven RT_Cause->RT_Solution Base_Cause Air in System / Contaminated Mobile Phase Base_Noise->Base_Cause Base_Solution Degas Mobile Phase / Use Fresh Solvents Base_Cause->Base_Solution Pressure_Cause Blockage / Leak Pressure_Issue->Pressure_Cause Pressure_Solution Check Fittings / Replace Filters Pressure_Cause->Pressure_Solution

Caption: A workflow for systematic HPLC troubleshooting.

Diagram 2: Potential Impurity Sources for 5-(Difluoromethyl)pyridine-2-carbaldehyde

This diagram illustrates the likely origins of impurities, guiding analytical development and investigation.

Impurity_Sources main_node main_node category_node category_node impurity_node impurity_node Analyte 5-(Difluoromethyl)pyridine-2-carbaldehyde Process Process-Related Impurities Analyte->Process Degradation Degradation Impurities Analyte->Degradation Process_Impurities Starting Materials | Reagents / Catalysts | Intermediates | By-products Process->Process_Impurities Degradation_Impurities Oxidation Product (e.g., Pyridine-2-carboxylic acid derivative) | Hydrolysis Product (Potential CHF₂ instability) | Photodegradation Products | Dimerization/Polymerization Products Degradation->Degradation_Impurities

Caption: Potential process and degradation impurity pathways.

Section 6: References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Corporation website.

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from Chromatography Today website.[5]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from ALWSCI website.[1]

  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com.[3]

  • Crawford Scientific. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from Crawford Scientific website.[4]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH.[10]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from Lab Manager website.[11]

  • BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from BioPharm International website.[12]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.[13]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. EMA.[14]

  • Gomółka, G., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59.[8]

  • Sun, Z., et al. (2024). Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide. Journal of Chromatography A.[15]

  • Abdel-Moety, E. M., et al. (2026, February 9). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. ResearchGate.[16]

  • Journal of Drug Delivery and Therapeutics. (2025, December 14). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from Journal of Drug Delivery and Therapeutics website.[6]

  • ResearchGate. (2010, February 19). Microbial Degradation of Pyridine and Its Derivatives.[17]

  • Wang, L., et al. (n.d.). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology.[18]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.[7]

  • Ghugare, P.S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Cuneiform.[19]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from HELIX Chromatography website.

  • BenchChem. (2025, December). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.[2]

  • Aalto, M., et al. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry.[20]

  • World Journal of Pharmaceutical and Life Sciences. (2018, September 4). IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS.[9]

  • Inorganica Chimica Acta. (n.d.). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes.[21]

  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.[22]

  • Royal Society of Chemistry. (n.d.). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions.[23]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-(Difluoromethyl)pyridine-2-carbaldehyde Workup &amp; Isolation

Overview 5-(Difluoromethyl)pyridine-2-carbaldehyde is a highly valuable but chemically sensitive building block used in advanced drug development. Researchers frequently report "lost product," "viscous baseline masses,"...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview 5-(Difluoromethyl)pyridine-2-carbaldehyde is a highly valuable but chemically sensitive building block used in advanced drug development. Researchers frequently report "lost product," "viscous baseline masses," or "complex NMR mixtures" during routine aqueous workups. This guide explains the causality behind these decomposition pathways and provides self-validating protocols to ensure high-yield isolation.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My reaction was successful by TLC, but after an aqueous extraction, the product turned into a highly polar, viscous mass. Where is my aldehyde? Expert Insight: You have likely formed the gem-diol (hydrate). The 5-difluoromethyl group (-CF₂H) is a powerful electron-withdrawing group (EWG) . When combined with the inherently electron-deficient pyridine ring, the C2-carbonyl carbon becomes exceptionally electrophilic. During aqueous workup, water acts as a nucleophile, rapidly attacking the aldehyde to form a stable hydrate . Causality: The strong inductive effect (-I) of the fluorine atoms pulls electron density away from the ring, lowering the pKa of the system and increasing the thermodynamic stability of the sp³-hybridized hydrate over the sp²-hybridized aldehyde in the presence of water.

Q2: I used a basic wash (e.g., NaOH or Na₂CO₃) to neutralize the reaction, and my yield plummeted. TLC shows a strong baseline spot. What happened? Expert Insight: Pyridine-2-carbaldehydes are highly sensitive to base-catalyzed degradation. Exposure to strong bases induces rapid oxidation or Cannizzaro-type disproportionation, converting the aldehyde into 5-(difluoromethyl)picolinic acid (the baseline spot) . Causality: The hydroxide ion attacks the highly electrophilic carbonyl. Because the resulting intermediate cannot easily expel a leaving group, it either transfers a hydride (Cannizzaro) or undergoes rapid air oxidation.

Q3: I concentrated my product from methanol/ethanol, and the ¹H NMR shows no distinct aldehyde peak (~10 ppm), but rather a mixture of signals. Why? Expert Insight: You have formed a hemiacetal or acetal. Alcohols are stronger nucleophiles than water and will readily attack the activated carbonyl of 5-(difluoromethyl)pyridine-2-carbaldehyde . Causality: Evaporating the product in the presence of alcoholic solvents drives the equilibrium toward hemiacetal formation. Always use non-nucleophilic solvents (e.g., EtOAc, DCM, or Hexanes) for extraction and chromatography.

Part 2: Data Presentation

Table 1: Impact of Workup Conditions on Product Integrity

Workup ConditionDominant Product IsolatedYield of Intact AldehydeMechanistic Outcome
H₂O / Brine Wash (Prolonged)gem-Diol (Hydrate)< 30%Nucleophilic hydration
1M NaOH / Na₂CO₃ WashPicolinic Acid Derivative0%Base-catalyzed oxidation
Methanol / Ethanol EvaporationHemiacetal Mixture< 10%Nucleophilic addition of ROH
pH 7 Buffer / Rapid EtOAc Ext. Intact Aldehyde > 90% Kinetic trapping / Water exclusion

Part 3: Visualizations

DecompositionPathways Aldehyde 5-(Difluoromethyl)pyridine- 2-carbaldehyde (Target) Hydrate Gem-Diol (Hydrate) Highly Polar Mass Aldehyde->Hydrate Aqueous Workup (H2O Nucleophilic Attack) Hemiacetal Hemiacetal / Acetal Mixture in NMR Aldehyde->Hemiacetal Alcoholic Solvents (ROH Attack) Carboxylic Picolinic Acid Derivative Baseline TLC Spot Aldehyde->Carboxylic Base / O2 (Oxidation/Cannizzaro)

Decomposition pathways of 5-(difluoromethyl)pyridine-2-carbaldehyde during standard workup.

OptimizedWorkflow Start Crude Reaction Mixture Quench Quench with pH 7 Buffer (Avoid Strong Base) Start->Quench Extract Extract with EtOAc/DCM (Avoid Alcohols) Quench->Extract Dry Dry over MgSO4 & Activated 4Å Sieves Extract->Dry Concentrate Concentrate in Vacuo (T < 30°C) Dry->Concentrate Pure Pure Aldehyde Isolated Concentrate->Pure

Optimized water-minimized workup workflow to isolate the sensitive aldehyde intact.

Part 4: Experimental Protocols

Protocol A: Water-Minimized Extraction Workflow

This protocol is a self-validating system designed to kinetically outcompete hydrate formation by minimizing aqueous exposure and strictly controlling pH.

Step-by-Step Methodology:

  • Quenching: Cool the crude reaction mixture to 0–5 °C. Quench the reaction by adding a cold, neutral pH 7 phosphate buffer. Do not use saturated NaHCO₃ or NaOH , as local basic microenvironments will trigger oxidation.

  • Rapid Extraction: Immediately add cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Perform the extraction rapidly (< 5 minutes per wash) to minimize the time the highly electrophilic aldehyde spends in the aqueous biphasic system.

  • Phase Separation: Separate the organic layer. Wash once with a minimal volume of saturated NaCl (brine) to pull residual water out of the organic phase.

  • Rigorous Drying (Critical Step): Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Magnesium Sulfate (MgSO₄) and a scoop of activated 4Å molecular sieves. Stir for 15 minutes. The sieves act as a thermodynamic sink for any trace water, preventing hydrate formation during concentration.

  • Concentration: Filter the drying agents. Concentrate the filtrate in vacuo using a rotary evaporator with the water bath set strictly below 30 °C . Higher temperatures accelerate decomposition.

Protocol B: Chemical Dehydration of the gem-Diol (Hydrate Recovery)

If your product has already formed the viscous hydrate mass, use this protocol to drive the equilibrium back to the aldehyde.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude hydrate mass in anhydrous Toluene (10 mL per gram of crude).

  • Azeotropic Distillation: Equip the round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reflux: Heat the solution to reflux (approx. 110 °C). The water released from the gem-diol will co-distill with the toluene and collect in the Dean-Stark trap.

  • Monitoring: Continue refluxing for 2–4 hours until no more water droplets accumulate in the trap.

  • Isolation: Cool the reaction to room temperature, concentrate under reduced pressure, and immediately store the regenerated aldehyde under an inert argon atmosphere at -20 °C.

References

  • Title: Complex formation equilibria between copper(II) and Pyridine-2-carbaldehyde Source: Australian Journal of Chemistry (1971) URL: [Link]

  • Title: Synthetic Access to Unsymmetric, Tridentate, Pyridyl-1,3,4-oxadiazole Complexants via Intramolecular Oxidative Annulation of Arylhydrazides with Heteroaryl Carbaldehydes Source: The Journal of Organic Chemistry (ACS Publications, 2022) URL: [Link]

Optimization

Technical Support Center: Monitoring 5-(Difluoromethyl)pyridine-2-carbaldehyde Conversions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 5-(Difluoromethyl)pyridine-2-carbaldehyde...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 5-(Difluoromethyl)pyridine-2-carbaldehyde (CAS: 955112-64-8) . This compound is a highly valuable, yet analytically stubborn, lipophilic bioisostere building block used in drug discovery.

The electron-withdrawing nature of the difluoromethyl (-CHF₂) group, combined with the basicity of the pyridine ring and the high electrophilicity of the 2-carbaldehyde moiety, creates a perfect storm for analytical artifacts. This guide synthesizes field-proven insights to help you troubleshoot peak splitting, TLC streaking, and intermediate monitoring during reductive aminations, Wittig olefinations, and oxidations.

Analytical Decision Architecture

Before diving into specific troubleshooting, it is critical to select the correct analytical modality. The workflow below outlines the decision-making process for monitoring reactions involving this specific scaffold.

Workflow Sample Reaction Aliquot 5-(Difluoromethyl)pyridine-2-carbaldehyde TLC TLC Screening (Silica Gel 60 F254) Sample->TLC Rapid Check (< 5 min) HPLC HPLC / LC-MS (Reversed-Phase C18) Sample->HPLC Mass & Purity (15 min) TLC_Tail Tailing Observed? TLC->TLC_Tail HPLC_Split Peak Splitting/Broadening? HPLC->HPLC_Split TLC_Fix Add 1-5% TEA to Mobile Phase TLC_Tail->TLC_Fix Yes (Silanol Interaction) HPLC_Fix Use Anhydrous Diluent Increase Column Temp HPLC_Split->HPLC_Fix Yes (Hydrate Formation)

Caption: Decision workflow for troubleshooting 5-(Difluoromethyl)pyridine-2-carbaldehyde analysis.

Troubleshooting FAQs & Causality Analysis

Q1: Why am I seeing two distinct peaks for my starting material in HPLC/LC-MS, even though the NMR shows >98% purity?

The Causality: 5-(Difluoromethyl)pyridine-2-carbaldehyde is exceptionally electrophilic. The electron-withdrawing -CHF₂ group and the pyridine ring synergistically increase the partial positive charge on the aldehyde carbon. When introduced to aqueous HPLC mobile phases (e.g., Water/Acetonitrile with 0.1% Formic Acid), the aldehyde undergoes rapid, reversible hydration to form a geminal diol (hydrate). Because the hydration/dehydration equilibrium occurs on the timescale of the chromatographic separation, the more polar hydrate and the free aldehyde resolve as two separate peaks or one severely broadened peak . The Self-Validating Protocol: To prove this is an analytical artifact and not degradation, perform a solvent-switch test. Dissolve one sample aliquot in 50:50 H₂O:MeCN and another strictly in anhydrous Acetonitrile. Inject both. If the double peak collapses into a single, later-eluting peak in the anhydrous sample, hydrate formation is confirmed.

Q2: My TLC spots are streaking heavily from the baseline, making it impossible to calculate reaction conversion. How do I fix this?
Q3: During a Wittig olefination, I observe a side product with a mass [M-20] in LC-MS. What is happening?

The Causality: While the difluoromethyl group is generally robust, it is not invincible. Under the strongly basic conditions often used to generate phosphonium ylides (e.g., using NaH or n-BuLi), the highly acidic proton of the -CHF₂ group can be abstracted. This triggers an E1cB-like elimination of hydrogen fluoride (HF, exact mass loss of 20 Da), generating a reactive fluoro-alkene intermediate that ruins your yield. The Solution: Switch to milder, non-nucleophilic bases (e.g., LiHMDS at -78 °C or K₂CO₃ in refluxing solvent) to preserve the -CHF₂ group. Monitor the reaction via ¹⁹F NMR; the disappearance of the characteristic -CHF₂ doublet (typically around -115 ppm) acts as a direct diagnostic for defluorination.

Q4: How can I selectively visualize the aldehyde starting material versus the newly formed amine product on TLC during a reductive amination?

The Causality: 2-Pyridine carboxaldehyde derivatives exhibit high selectivity for primary amines, rapidly forming Schiff bases (imines) which are then reduced to secondary amines . Because both the starting material and product contain the UV-active pyridine ring, 254 nm UV light cannot differentiate them. The Solution: Utilize orthogonal chemical derivatization. 2,4-Dinitrophenylhydrazine (2,4-DNPH) reacts exclusively with the electrophilic carbonyl of the starting material, while Ninhydrin reacts with the nucleophilic amine of the product.

Quantitative Data Summaries

To streamline your method development, utilize the following standardized parameters optimized specifically for difluoromethyl-substituted pyridines.

Table 1: TLC Mobile Phase and Visualization Matrix
Analyte TypeRecommended Mobile PhaseUV (254 nm)2,4-DNPH StainNinhydrin Stain
Aldehyde (Starting Material) 3:1 Hexanes:EtOAc + 2% TEAActive (Dark Spot)Positive (Orange/Yellow) Negative
Imine (Intermediate) 3:1 Hexanes:EtOAc + 2% TEAActive (Dark Spot)NegativeNegative
Amine (Product) 1:1 Hexanes:EtOAc + 5% TEAActive (Dark Spot)NegativePositive (Pink/Purple)
Carboxylic Acid (Oxidation) 9:1 DCM:MeOH + 1% AcOHActive (Dark Spot)NegativeNegative
Table 2: HPLC Gradient and Troubleshooting Parameters
ParameterStandard ConditionOptimized Condition for 5-CHF₂-Py-2-CHORationale
Column Temperature 25 °C45 °C - 50 °C Accelerates hydrate/aldehyde interconversion to yield a single time-averaged peak.
Mobile Phase Additive 0.1% TFA0.1% Formic Acid or 10mM NH₄OAc TFA causes ion-suppression in MS; Formic acid provides sufficient silanol masking for pyridines.
Sample Diluent Initial Mobile Phase100% Acetonitrile Prevents pre-column hydration of the highly electrophilic 2-carbaldehyde group.

Standardized Experimental Protocols

Protocol A: Dual-Stain TLC Monitoring for Reductive Amination

This protocol is a self-validating system to ensure no false-positive conversions are recorded.

  • Chamber Preparation: Prepare 10 mL of 1:1 Hexanes:Ethyl Acetate containing 0.5 mL of Triethylamine (TEA). Place in a TLC chamber with a filter paper wick and equilibrate for 10 minutes .

  • Spotting: Co-spot the reaction mixture against a pure standard of 5-(Difluoromethyl)pyridine-2-carbaldehyde.

  • Development & UV Check: Develop the plate, dry thoroughly with a heat gun to remove all TEA (critical, as residual TEA neutralizes stains), and mark spots under 254 nm UV light.

  • Orthogonal Staining:

    • Dip the left half of the plate in 2,4-DNPH stain. A bright orange spot confirms unreacted aldehyde.

    • Dip the right half of the plate in Ninhydrin stain and heat to 120 °C. A pink/purple spot confirms the formation of the amine product.

Pathway SM 5-CHF2-Py-2-CHO (Aldehyde) Imine Schiff Base Intermediate (Imine) SM->Imine Condensation (-H2O) Stain1 2,4-DNPH Stain (Yellow/Orange) SM->Stain1 Positive Amine Primary Amine (R-NH2) Amine->Imine Product Secondary Amine (Product) Imine->Product Reduction (e.g., NaBH(OAc)3) Stain2 Ninhydrin Stain (Pink/Purple) Product->Stain2 Positive

Caption: Reductive amination monitoring pathway utilizing orthogonal TLC staining.

Protocol B: Optimized HPLC Sample Preparation
  • Quenching: Extract a 10 µL aliquot from the reaction mixture. If the reaction is highly basic, quench with 10 µL of saturated NH₄Cl to prevent column degradation.

  • Dilution: Dilute the quenched aliquot with 980 µL of anhydrous Acetonitrile (do not use water or methanol).

  • Filtration: Pass through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Execution: Inject immediately using a column temperature set to 45 °C to ensure sharp, singular peak shapes for the aldehyde species.

References

  • "5-(difluoromethyl)pyridine-2-carbaldehyde — Chemical Substance Information", NextSDS. URL:[Link]

  • "Monitoring Reactions by TLC", Washington State University. URL: [Link]

  • "2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identification in Cyclic Peptides", MDPI. URL: [Link]

Troubleshooting

Challenges in the large-scale synthesis of 5-(Difluoromethyl)pyridine-2-carbaldehyde

Welcome to the Technical Support Center for the large-scale synthesis of 5-(Difluoromethyl)pyridine-2-carbaldehyde (CAS: 955112-64-8). As a Senior Application Scientist, I have designed this guide to address the critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the large-scale synthesis of 5-(Difluoromethyl)pyridine-2-carbaldehyde (CAS: 955112-64-8).

As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers and process chemists face when scaling up this highly reactive intermediate. The incorporation of a difluoromethyl (-CF2H) group onto a pyridine ring, followed by regioselective formylation, presents significant challenges in thermal management, chemoselectivity, and reagent stability.

This guide abandons generic advice in favor of causal, mechanistic troubleshooting. Every protocol provided here is designed as a self-validating system to ensure you can verify the integrity of your intermediates before committing to the next synthetic step.

I. Synthetic Workflows & Mechanistic Overview

There are two primary scalable routes to 5-(Difluoromethyl)pyridine-2-carbaldehyde. Pathway A relies on late-stage formylation via halogen-metal exchange, while Pathway B utilizes early-stage halogen exchange followed by nitrile reduction [1].

Synthesis cluster_pathA Pathway A: Halogen-Metal Exchange cluster_pathB Pathway B: Nitrile Reduction A1 2-Bromo-5-formylpyridine A_reagent DAST or Deoxo-Fluor CH2Cl2, -78°C to RT A1->A_reagent A2 2-Bromo-5-(difluoromethyl)pyridine A_reagent->A2 A_reagent2 1. n-BuLi, THF, -78°C 2. DMF Quench A2->A_reagent2 Target 5-(Difluoromethyl)pyridine-2-carbaldehyde A_reagent2->Target B1 5-Methylpyridine-2-carbonitrile B_reagent 1. NBS, AIBN 2. AgF or TBAF B1->B_reagent B2 5-(Difluoromethyl)pyridine-2-carbonitrile B_reagent->B2 B_reagent2 DIBAL-H CH2Cl2, -40°C B2->B_reagent2 B_reagent2->Target

Figure 1: Two primary scalable synthetic workflows for 5-(Difluoromethyl)pyridine-2-carbaldehyde.

II. FAQ & Troubleshooting Guide

Module 1: Deoxofluorination Challenges (Pathway A)

Q: When scaling up the fluorination of 2-bromo-5-formylpyridine using DAST, we observe severe exotherms, darkening of the reaction mixture, and low yields (<40%). How can we mitigate this?

The Causality: The conversion of an aldehyde to a -CF2H group using Diethylaminosulfur trifluoride (DAST) is highly exothermic and generates hydrogen fluoride (HF) as a byproduct. On a scale larger than 10 grams, poor heat transfer leads to localized thermal runaway. This thermal spike causes the starting material to polymerize (darkening) and accelerates the degradation of DAST into explosive dialkylaminosulfur derivatives [2].

The Solution:

  • Reagent Substitution: Switch from DAST to Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E. Deoxo-Fluor has a significantly higher thermal decomposition onset (~140 °C vs. ~90 °C for DAST), making it safer for pilot-scale operations [2].

  • HF Scavenging: The generated HF can cleave protecting groups or catalyze side reactions. Conduct the reaction in a Teflon-lined reactor (HF etches glass, releasing water which violently quenches the fluorinating agent) and add a catalytic amount of ethanol to generate the active fluorinating species safely.

Module 2: Cryogenic Lithiation & Formylation (Pathway A)

Q: During the conversion of 2-bromo-5-(difluoromethyl)pyridine to the 2-carbaldehyde via n-BuLi and DMF, our batches show up to 30% of a debrominated byproduct (5-(difluoromethyl)pyridine). Why is this happening?

The Causality: This is a classic symptom of poor mixing and inadequate temperature control. Halogen-metal exchange between n-BuLi and the bromopyridine is diffusion-controlled and extremely fast at -78 °C. However, the resulting 2-lithiopyridine intermediate is highly basic. If the internal temperature rises above -60 °C (often due to heat of mixing on scale), the organolithium species will abstract a proton from the THF solvent or trace moisture, yielding the debrominated impurity [3].

The Solution:

  • Strict Thermoregulation: Ensure the internal temperature never exceeds -70 °C during the n-BuLi addition.

  • Reverse Quench: Instead of adding DMF to the lithiated mixture (which causes localized depletion of the electrophile and allows unreacted organolithium to attack the newly formed tetrahedral intermediate), cannulate the lithiated mixture into a pre-cooled (-78 °C) solution of excess DMF.

Module 3: Nitrile Reduction (Pathway B)

Q: When reducing 5-(difluoromethyl)pyridine-2-carbonitrile with DIBAL-H, we frequently observe over-reduction to the corresponding alcohol. How do we arrest the reduction at the aldehyde stage?

The Causality: DIBAL-H reduction of nitriles proceeds via an aluminum-iminium complex. Over-reduction occurs when this intermediate prematurely collapses to the imine during the reaction, which is then rapidly reduced by unreacted DIBAL-H.

The Solution: Keep the reaction strictly at or below -40 °C and use exactly 1.05 equivalents of DIBAL-H. More importantly, the reaction must be quenched cold. Adding a saturated aqueous solution of Rochelle salt (potassium sodium tartrate) at -40 °C traps the aluminum and hydrolyzes the iminium directly to the aldehyde without passing through a reducible imine intermediate.

III. Quantitative Data & Process Parameters

Table 1: Comparison of Fluorinating Agents for Aldehyde-to-Difluoromethyl Conversion

Reagent Thermal Stability (Onset of dec.) Relative Cost HF Generation Scale-up Suitability
DAST ~90 °C (Explosive potential) Low High Poor (Microreactor only)
Deoxo-Fluor ~140 °C Medium High Moderate to Good

| XtalFluor-E | >200 °C | High | Low (requires exogenous HF source) | Excellent |

Table 2: Troubleshooting Matrix for Halogen-Metal Exchange (n-BuLi / DMF)

Impurity Observed Primary Cause Mechanistic Corrective Action
5-(Difluoromethyl)pyridine (Debrominated) High temperature (> -60 °C) during n-BuLi addition. Decrease addition rate; improve cooling jacket efficiency.
Bis-pyridyl carbinol Poor mixing during DMF quench; localized electrophile depletion. Switch to reverse-quench (add lithiated species to excess DMF).

| Unreacted Bromide | Moisture in THF or degraded n-BuLi titer. | Titrate n-BuLi prior to use; Karl Fischer titration on THF (<50 ppm H2O). |

IV. Self-Validating Experimental Protocols

Protocol 1: Large-Scale Fluorination using Deoxo-Fluor

Objective: Convert 2-bromo-5-formylpyridine to 2-bromo-5-(difluoromethyl)pyridine.

  • Reactor Preparation: Purge a 50 L Teflon-lined reactor with ultra-high purity N2. Causality: Deoxo-Fluor reacts violently with moisture to generate HF.

  • Substrate Loading: Dissolve 2-bromo-5-formylpyridine (1.0 eq) in anhydrous CH2Cl2 (10 volumes). Cool the mixture to 0 °C.

  • Reagent Addition: Dropwise add Deoxo-Fluor (1.5 eq) over 2 hours via a dosing pump, maintaining the internal temperature below 5 °C.

  • Reaction Maturation: Warm to 20 °C and stir for 12 hours.

  • System Self-Validation: Withdraw a 0.1 mL aliquot and analyze via ^19F-NMR. The disappearance of the Deoxo-Fluor signal and the appearance of a distinct doublet around -115 ppm (characteristic of the -CF2H group) confirms >98% conversion without requiring a full workup. Do not proceed to quenching until this is confirmed.

  • Quenching: Cool to 0 °C and strictly reverse-quench by transferring the reaction mixture slowly into a vigorously stirred saturated aqueous NaHCO3 solution to prevent rapid HF gas release.

Protocol 2: Cryogenic Lithiation and Formylation

Objective: Convert 2-bromo-5-(difluoromethyl)pyridine to 5-(Difluoromethyl)pyridine-2-carbaldehyde.

  • Cooling: Charge a dry reactor with 2-bromo-5-(difluoromethyl)pyridine (1.0 eq) and anhydrous THF (15 volumes). Cool to an internal temperature of -78 °C.

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 1.05 eq) dropwise. The addition rate must be controlled to keep the internal temperature ≤ -70 °C. Stir for 30 minutes.

  • System Self-Validation (Pre-Quench Aliquot Test): Withdraw 0.5 mL of the lithiated mixture and immediately quench it into CD3OD. Analyze via ^1H-NMR. The presence of >95% deuterium incorporation at the 2-position of the pyridine ring confirms complete halogen-metal exchange. If unreacted bromide remains, add 0.05 eq of n-BuLi.

  • Electrophilic Quench: Reverse-quench by cannulating the lithiated mixture into a separate flask containing cold (-78 °C) anhydrous DMF (3.0 eq).

  • Hydrolysis & Isolation: Allow the mixture to warm to -20 °C, then quench with 10% aqueous NH4Cl to hydrolyze the tetrahedral intermediate. Extract with EtOAc, wash with brine, dry over MgSO4, and purify via distillation.

V. References

  • Desrosiers, J.-N., et al. "A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals." Organic Letters, 2014, 16(6), 1724-1727. Available at:[Link]

  • Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Chemical Communications, 1999, 215-216. Available at:[Link]

  • Parham, W. E., & Bradsher, C. K. "Aromatic organolithium reagents bearing electrophilic groups. Preparation by halogen-lithium exchange." Accounts of Chemical Research, 1982, 15(10), 300–305. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparison of reactivity: 5-(Difluoromethyl)pyridine-2-carbaldehyde vs. 5-(Trifluoromethyl)pyridine-2-carbaldehyde

Executive Summary For researchers and drug development professionals, the strategic selection of fluorinated building blocks is a critical decision that dictates the efficiency of synthetic routes and the pharmacological...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the strategic selection of fluorinated building blocks is a critical decision that dictates the efficiency of synthetic routes and the pharmacological profile of the final drug candidate. This guide provides an objective, data-driven comparison between two highly valuable intermediates: 5-(Difluoromethyl)pyridine-2-carbaldehyde and 5-(Trifluoromethyl)pyridine-2-carbaldehyde .

While both molecules feature an electron-deficient pyridine core, the subtle transition from a difluoromethyl (-CHF2) to a trifluoromethyl (-CF3) group fundamentally alters the electrophilicity of the C2-carbaldehyde. Understanding these nuanced reactivity differences—governed by the potent electron-withdrawing nature of the -CF3 group—is essential for optimizing nucleophilic addition reactions, avoiding side products, and designing robust synthetic workflows.

Electronic and Steric Profiling: The Mechanistic Causality

The reactivity of pyridine-2-carbaldehydes is primarily dictated by the partial positive charge (electrophilicity) on the carbonyl carbon. The substituents at the 5-position modulate this charge through the aromatic system.

  • 5-(Trifluoromethyl)pyridine-2-carbaldehyde: The -CF3 group is a potent electron-withdrawing group (EWG), acting primarily through a strong inductive effect (-I) and hyperconjugation[1]. This effect drastically depletes electron density from the pyridine ring, which in turn increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack[2].

  • 5-(Difluoromethyl)pyridine-2-carbaldehyde: The -CHF2 group is a moderately strong EWG. Because it contains one less highly electronegative fluorine atom, its inductive pull is weaker than that of -CF3. Consequently, the C2-carbonyl carbon is less electrophilic. However, the -CHF2 group possesses a unique property: it can act as a lipophilic hydrogen-bond donor[3], a feature that is increasingly leveraged in late-stage drug design to improve target binding affinity.

ElectronicEffects CF3 5-CF3 Group (Strong -I Effect) Py1 Highly Electron-Deficient Pyridine Core CF3->Py1 CHF2 5-CHF2 Group (Moderate -I Effect) Py2 Moderately Deficient Pyridine Core CHF2->Py2 Ald1 Highly Electrophilic C2-Carbonyl Py1->Ald1 Ald2 Moderately Electrophilic C2-Carbonyl Py2->Ald2

Caption: Logical relationship between fluorinated substituents and aldehyde electrophilicity.

Quantitative Reactivity Comparison

The enhanced electrophilicity of the -CF3 variant translates directly to faster reaction rates in processes where nucleophilic attack is the rate-determining step (e.g., reductive aminations, Wittig olefinations, and Grignard additions)[2]. Below is a comparative summary of their chemical behavior under standardized conditions.

Parameter5-(Trifluoromethyl)pyridine-2-carbaldehyde5-(Difluoromethyl)pyridine-2-carbaldehyde
Substituent Electronic Effect Strong EWG (-I, -R)Moderate EWG (-I)
Relative Electrophilicity Very HighHigh
Reductive Amination Yield (1h) >95% (Rapid imine formation)80-85% (Slower imine formation)
Wittig Olefination Rate Fast (Prone to side-reactions if unoptimized)Moderate (Highly controlled)
Hydration Propensity High (Readily forms gem-diols in water)Low to Moderate
H-Bond Donor Ability NoneWeak to Moderate[3]

Self-Validating Experimental Protocol: Reductive Amination

To objectively demonstrate the reactivity difference, we utilize a standardized reductive amination workflow.

Causality in Experimental Design: We specifically select Sodium triacetoxyborohydride (NaBH(OAc)3) over Sodium borohydride (NaBH4). Because the 5-CF3-aldehyde is hyper-electrophilic, a strong reducing agent like NaBH4 would prematurely reduce the aldehyde directly to an alcohol before the imine has fully formed. NaBH(OAc)3 is mild enough to selectively reduce only the protonated iminium ion. Furthermore, we integrate Quantitative NMR (qNMR) directly into the crude workup. By adding an internal standard before column chromatography, we create a self-validating system that eliminates isolation bias (e.g., differential loss of products on silica gel), ensuring the data reflects true chemical conversion.

Step-by-Step Methodology
  • Imine Formation: In two separate oven-dried flasks, dissolve 1.0 mmol of 5-(Trifluoromethyl)pyridine-2-carbaldehyde and 5-(Difluoromethyl)pyridine-2-carbaldehyde in 5.0 mL of anhydrous 1,2-dichloroethane (DCE). Add 1.05 mmol of benzylamine to each flask. Stir at room temperature for 1 hour.

  • Internal Standard Addition (Self-Validation): Add exactly 0.33 mmol of 1,3,5-trimethoxybenzene to each reaction mixture. This serves as the qNMR internal standard to accurately quantify the intermediate imine and final amine without isolation bias.

  • Mild Reduction: Cool both flasks to 0 °C using an ice bath. Portion-wise, add 1.5 mmol of NaBH(OAc)3. The cooling is critical for the -CF3 variant, as its heightened reactivity can lead to an exothermic spike, promoting unwanted dimerization.

  • Reaction Quench: After 2 hours, quench the reactions by slowly adding 5.0 mL of saturated aqueous NaHCO3. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction and Analysis: Extract the aqueous layer with dichloromethane (3 x 5 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Dissolve the crude mixture in CDCl3 and acquire a 1H-NMR spectrum to calculate the exact yield against the 1,3,5-trimethoxybenzene standard.

Workflow Step1 1. Imine Formation Aldehyde + Amine in DCE Step2 2. qNMR Standard Add 1,3,5-Trimethoxybenzene Step1->Step2 Step3 3. Mild Reduction NaBH(OAc)3 at 0 °C Step2->Step3 Step4 4. Aqueous Workup Sat. NaHCO3 / DCM Extraction Step3->Step4 Step5 5. Reactivity Quantification Calculate Yield via qNMR Step4->Step5

Caption: Self-validating experimental workflow for comparative reductive amination.

Conclusion

Both 5-(Difluoromethyl)pyridine-2-carbaldehyde and 5-(Trifluoromethyl)pyridine-2-carbaldehyde are indispensable scaffolds in modern organic synthesis. The -CF3 derivative offers superior reactivity, making it the preferred choice for sluggish nucleophiles or sterically hindered reactions[1]. Conversely, the -CHF2 derivative, while requiring slightly longer reaction times or elevated temperatures for complete conversion, provides an invaluable lipophilic hydrogen-bond donor motif that can dramatically enhance the pharmacokinetic properties of the resulting drug molecule[3].

References

  • Chemical Society Reviews (RSC Publishing). "Late-stage difluoromethylation: concepts, developments and perspective". DOI:10.1039/D1CS00360G. [Link]

Sources

Comparative

Validation of Biological Assay Results with 5-(Difluoromethyl)pyridine-2-carbaldehyde Derivatives for Precision N-Terminomics

The site-selective modification of protein N-termini has fundamentally transformed chemoproteomics, enabling the precise identification of protease cleavage sites, the development of targeted protein degraders, and the s...

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Author: BenchChem Technical Support Team. Date: March 2026

The site-selective modification of protein N-termini has fundamentally transformed chemoproteomics, enabling the precise identification of protease cleavage sites, the development of targeted protein degraders, and the synthesis of homogeneous bioconjugates. Unsubstituted 2-pyridinecarboxaldehyde (2PCA) has served as the foundational reagent for these applications, selectively reacting with N-terminal α-amines to form stable imidazolidinone conjugates[1].

However, the macroscopic efficiency of 2PCA probes is inherently limited by relatively slow reaction kinetics at physiological pH and competing off-target pathways[2]. To overcome these limitations, structural tuning of the pyridine scaffold is required. This guide provides an in-depth, objective comparison of 5-(Difluoromethyl)pyridine-2-carbaldehyde (5-CHF₂-2PCA) derivatives against alternative scaffolds, detailing the mechanistic causality behind its superior performance and providing a self-validating protocol for chemoproteomic assays.

Mechanistic Causality: The Substituent Effect on Reactivity

The conjugation of 2PCA to an N-terminus is a multi-step cascade: it begins with the rate-limiting nucleophilic attack of the N-terminal α-amine on the aldehyde to form a transient imine, followed by rapid intramolecular cyclization with the adjacent backbone amide[1].

The efficiency of this reaction is governed by a delicate thermodynamic balance. The aldehyde must be sufficiently electrophilic to react rapidly with the amine, but not so electrophilic that it becomes permanently sequestered as an unreactive hydrate (gem-diol) in aqueous biological buffers[2].

The 5-Difluoromethyl Advantage:

  • Electron-Donating Groups (e.g., 5-Methyl): Deactivate the aldehyde, drastically slowing the initial imine formation and leading to sluggish overall kinetics.

  • Strong Electron-Withdrawing Groups (e.g., 5-Trifluoromethyl): Hyper-activate the aldehyde, driving the equilibrium almost entirely toward the inactive hydrate form (>80% hydration in water). This paradoxically starves the reaction of the active electrophile.

  • Moderate Electron-Withdrawing Groups (5-Difluoromethyl): The -CHF₂ group[3] provides an optimal inductive effect. It sufficiently lowers the activation energy for imine formation while maintaining a favorable equilibrium fraction of the unhydrated, active aldehyde. This "Goldilocks" electronic profile results in rapid, high-yielding N-terminal modification under mild physiological conditions.

Mechanism Hydrate Aldehyde Hydrate (Inactive State) Aldehyde 5-CHF2-2PCA (Active Electrophile) Hydrate->Aldehyde -H2O Imine Imine Intermediate (Transient) Aldehyde->Imine + N-terminal Amine (Rate-limiting) Product Imidazolidinone (Stable Conjugate) Imine->Product + Backbone Amide (Cyclization)

Thermodynamic and kinetic pathway of N-terminal modification by 5-CHF2-2PCA.

Comparative Performance Data

To objectively validate the utility of the 5-CHF₂-2PCA scaffold, we must compare its physicochemical behavior against alternative 2PCA derivatives. The data below synthesizes the impact of pyridine functionalization on aqueous hydration and effective labeling efficiency[2].

Probe ScaffoldElectronic EffectAldehyde Hydration in H₂OEffective ElectrophilicityOverall Labeling Efficiency (pH 7.4)
2PCA (Standard) BaselineLow-Moderate (~15%)BaselineModerate (Standard kinetics)
5-Me-2PCA Weak EDGVery Low (<5%)ReducedLow (Sluggish imine formation)
5-CHF₂-2PCA Moderate EWG Moderate (~25%) Highly Optimized Superior (Fast, high yield)
5-CF₃-2PCA Strong EWGVery High (>80%)Sequestered as hydrateSuboptimal (Hydration limited)

Note: EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group.

Self-Validating Experimental Protocol: Chemoproteomic N-Terminal Enrichment

To validate biological assay results (e.g., identifying novel caspase cleavage sites during apoptosis), researchers utilize alkyne-functionalized 2PCA derivatives in chemoproteomic workflows such as CHOPPER (Chemical enrichment Of Protease substrates with Purchasable, Elutable Reagents)[4].

The following protocol details the use of an alkyne-tagged 5-CHF₂-2PCA probe. The system is self-validating : the strict requirement for a backbone amide to form the imidazolidinone ring ensures that lysine ε-amines cannot form stable adducts[4], a fact definitively proven during the final LC-MS/MS sequence validation.

Phase 1: Proteome Labeling
  • Lysate Preparation: Induce apoptosis in the target cell line (e.g., via staurosporine treatment). Lyse cells in a non-denaturing buffer (50 mM HEPES, 150 mM NaCl, pH 7.4) lacking primary amines.

  • Probe Incubation: Add the 5-CHF₂-2PCA-Alkyne probe to the clarified lysate at a final concentration of 2 mM.

  • Conjugation: Incubate the mixture at 37°C for 3 hours. The optimized electrophilicity of the 5-CHF₂ scaffold ensures near-quantitative capping of neo-N-termini generated by apoptotic proteases.

Phase 2: Click Chemistry & Enrichment
  • CuAAC Ligation: To the labeled lysate, add Biotin-PEG3-Azide (100 µM), CuSO₄ (1 mM), THPTA ligand (1 mM), and Sodium Ascorbate (2 mM). React for 1 hour at room temperature.

  • Protein Precipitation: Precipitate the proteome using cold methanol/chloroform to remove unreacted small molecules and copper salts. Resuspend the pellet in 1% SDS.

  • Streptavidin Pulldown: Incubate the resuspended proteome with Streptavidin magnetic beads for 2 hours. Wash beads extensively with 1% SDS, 8 M Urea, and PBS to eliminate non-covalently bound background proteins.

Phase 3: On-Bead Digestion & LC-MS/MS Validation
  • Trypsinization: Perform on-bead digestion using sequencing-grade Trypsin overnight at 37°C. Trypsin cleaves at Arg/Lys residues, releasing C-terminal fragments into the supernatant while the 2PCA-modified N-terminal peptides remain covalently bound to the beads.

  • Elution & Analysis: Elute the N-terminal peptides (e.g., via a chemically cleavable linker on the biotin tag) and analyze via high-resolution LC-MS/MS.

  • Data Validation: Search the MS/MS spectra for the specific mass shift of the 5-CHF₂-2PCA-triazole remnant. The assay is self-validated when >95% of the identified modifications are localized strictly to the peptide N-terminus, confirming the absolute chemoselectivity of the probe.

Workflow Step1 1. Proteolysis Assay Generate Neo-N-termini Step2 2. Probe Labeling 5-CHF2-2PCA-Alkyne (pH 7.4) Step1->Step2 Step3 3. Click Chemistry CuAAC with Biotin-Azide Step2->Step3 Step4 4. Enrichment Streptavidin Pulldown Step3->Step4 Step5 5. LC-MS/MS Sequence Validation & Quantification Step4->Step5

Self-validating chemoproteomic workflow for protease substrate discovery.

References

  • MacDonald, J. I., Munch, H. K., Moore, T., & Francis, M. B. (2015). "One-step site-specific modification of native proteins with 2-pyridinecarboxyaldehydes." Nature Chemical Biology, 11(5), 326-331.[Link]

  • Barber, L. J., Stankevich, K. S., & Spicer, C. D. (2025). "Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification." JACS Au, 5(4), 1983-1991.[Link]

  • Song, A. S., et al. (2024). "An expanded 2-pyridinecarboxaldehyde (2PCA)-based chemoproteomics toolbox for probing protease specificity." Cell Chemical Biology, 31(3), 534-549.[Link]

Sources

Validation

Benchmarking the Synthesis of 5-(Difluoromethyl)pyridine-2-carbaldehyde: A Comprehensive Guide

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. Specifically, the difluoromethyl (–CF₂H) group acts as a highly effective lipophilic bioisostere for alcohols, thiols,...

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Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. Specifically, the difluoromethyl (–CF₂H) group acts as a highly effective lipophilic bioisostere for alcohols, thiols, and amines, modulating a drug candidate's metabolic stability and membrane permeability.

Synthesizing 5-(Difluoromethyl)pyridine-2-carbaldehyde presents a unique synthetic challenge. Pyridines are notoriously inert to electrophilic aromatic substitution, and standard radical additions (such as the Minisci reaction) inherently favor the ortho and para positions. Consequently, functionalizing the meta position (the 5-position, relative to the nitrogen) while maintaining an intact, reactive aldehyde at the 2-position requires highly strategic synthetic planning.

This guide benchmarks the three primary synthetic routes to access this critical building block, providing drug development professionals with objective data, mechanistic causality, and validated experimental protocols.

Benchmarking Synthetic Routes

To objectively evaluate the synthesis of 5-(Difluoromethyl)pyridine-2-carbaldehyde, we must compare the cutting-edge radical dearomatization approach against traditional cross-coupling and deoxofluorination methods.

Route A: Radical meta-Difluoromethylation (The Oxazino-Pyridine Method)

Historically, direct meta-C–H functionalization of pyridines has been elusive. However, a breakthrough 2024 methodology by Studer et al. enables switchable regioselective difluoromethylation. By reacting the pyridine precursor with dimethylacetylene dicarboxylate (DMAD) and methyl pyruvate, the pyridine is temporarily dearomatized into a bench-stable oxazino-pyridine. This breaks the aromatic inertness, allowing a difluoromethyl radical to attack the meta position exclusively. Subsequent acidic workup triggers rearomatization and unmasks the aldehyde.

Route B: Deoxofluorination of Formyl Precursors (The DAST Approach)

This classical approach relies on pre-functionalized scaffolds, typically starting from pyridine-2,5-dicarbaldehyde. Because deoxofluorinating agents like Diethylaminosulfur trifluoride (DAST) or XtalFluor-E will indiscriminately convert all aldehydes to –CF₂H groups, the 2-position must be orthogonally protected (e.g., as an acetal) prior to fluorination.

Route C: Transition-Metal Catalyzed Cross-Coupling

This method utilizes a pre-halogenated starting material, such as 2-(1,3-dioxolan-2-yl)-5-bromopyridine. A copper-difluoromethyl complex (generated in situ from TMSCF₂H) undergoes oxidative addition into the C–Br bond followed by reductive elimination. While reliable, it is limited by the high cost of fluorinated building blocks and the necessity of transition metal removal for pharmaceutical applications.

Quantitative Data & Performance Comparison

The following table summarizes the performance metrics of each route to assist in workflow selection.

MetricRoute A: Radical meta-AdditionRoute B: DeoxofluorinationRoute C: Cu-Catalyzed Cross-Coupling
Overall Yield 45–55%30–40%50–60%
Step Count 34–53
Regioselectivity Excellent (meta-specific)N/A (Pre-determined by SM)N/A (Pre-determined by SM)
Scalability Medium (Requires radical source)High (Standard process chemistry)Low-Medium (Cost of TMSCF₂H)
Key Reagents DMAD, 2,2-difluoro-2-iodo-1-phenylethan-1-oneDAST or XtalFluor-ECuI, TMSCF₂H, KF
Primary Challenge Reagent synthesis overheadStrict anhydrous/HF safety protocolsHeavy metal remediation

Mechanistic Workflows & Decision Matrices

Understanding the logical flow of these syntheses is critical for troubleshooting and optimization.

G N1 Pyridine-2-acetal (Starting Material) N2 Dearomatization (DMAD + Methyl Pyruvate) N1->N2 Activation N3 Oxazino-pyridine Intermediate (Bench-stable) N2->N3 Cycloaddition N4 Radical Addition (CF2H Radical Source) N3->N4 Regioselective Attack (meta) N5 Rearomatization & Deprotection N4->N5 Acidic Workup N6 5-(Difluoromethyl)pyridine- 2-carbaldehyde N5->N6 Final Product

Mechanistic pathway of regioselective meta-difluoromethylation via oxazino-pyridines.

G Start Select Synthesis Route for 5-(CF2H)-Pyridine-2-carbaldehyde R1 Route A: Radical Addition (Studer Method) Start->R1 R2 Route B: Deoxofluorination (DAST/XtalFluor) Start->R2 R3 Route C: Cross-Coupling (Cu-CF2H) Start->R3 O1 High meta-selectivity Late-stage functionalization R1->O1 O2 Requires pre-oxidized precursors (Dialdehydes) R2->O2 O3 Requires halogenated precursors (5-Bromo) R3->O3

Decision matrix for selecting the optimal synthesis route based on precursor availability.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for critical steps is explicitly detailed to ensure scientific integrity and reproducibility.

Protocol A: meta-Difluoromethylation via Oxazino-Pyridine (Adapted from Studer et al.)

Rationale: This protocol utilizes a redox-neutral dearomatization–rearomatization sequence. The temporary dearomatization is the causal mechanism that bypasses the pyridine ring's natural resistance to meta-substitution.

Step-by-Step Methodology:

  • Acetal Protection: Dissolve pyridine-2-carbaldehyde (10 mmol) in toluene. Add ethylene glycol (12 mmol) and a catalytic amount of p-toluenesulfonic acid (pTSA). Reflux with a Dean-Stark trap to remove water. Causality: The aldehyde must be protected to prevent nucleophilic attack by the radical species later in the sequence.

  • Dearomatization: To a solution of the protected pyridine (5 mmol) in acetonitrile (20 mL), add dimethylacetylene dicarboxylate (DMAD, 6 mmol) and methyl pyruvate (6 mmol). Stir at room temperature for 12 hours. Isolate the resulting oxazino-pyridine via flash chromatography.

  • Radical Addition: Dissolve the oxazino-pyridine (2 mmol) in acetone (10 mL). Add 2,2-difluoro-2-iodo-1-phenylethan-1-one (3 mmol) as the difluoromethyl radical source. Cool to 0 °C and introduce a catalytic amount of (±)-camphorsulfonic acid (CSA). Stir for 4 hours. Causality: The removable electron-withdrawing group on the radical source enhances its electrophilicity, driving the selective attack at the electron-rich meta-position of the oxazino-pyridine.

  • Rearomatization & Deprotection: Add 6 N HCl (5 mL) to the reaction mixture and heat to 60 °C for 2 hours. Causality: The strong acid simultaneously drives the rearomatization of the ring (expelling the DMAD/pyruvate auxiliary) and hydrolyzes the acetal back to the 2-carbaldehyde.

  • Purification: Neutralize with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography to yield 5-(Difluoromethyl)pyridine-2-carbaldehyde.

Protocol B: Deoxofluorination using DAST

Rationale: DAST converts carbonyl oxygen atoms to geminal difluorides. Because the reaction generates highly corrosive hydrofluoric acid (HF) as a byproduct, specialized equipment and strict temperature controls are mandatory.

Step-by-Step Methodology:

  • Precursor Preparation: Begin with 2-(1,3-dioxolan-2-yl)pyridine-5-carbaldehyde (5 mmol). Ensure the starting material is rigorously dried under vacuum. Causality: Any residual moisture will violently react with DAST, quenching the reagent and reducing yields.

  • Fluorination Setup: Transfer the precursor to a dry Teflon or Nalgene flask (do not use standard borosilicate glass, as HF will etch it). Dissolve in anhydrous dichloromethane (DCM, 15 mL) under an argon atmosphere.

  • DAST Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add DAST (15 mmol, 3 equivalents). Causality: The large excess of DAST is required because the electron-deficient nature of the pyridine ring reduces the nucleophilicity of the 5-formyl oxygen, slowing the initial attack.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Quenching & Deprotection: Carefully pour the mixture into an ice-cold saturated solution of NaHCO₃ to neutralize HF. Extract with DCM. To deprotect the 2-position, dissolve the crude intermediate in THF/H₂O and treat with 2 N HCl at 50 °C for 3 hours. Extract and purify to yield the final product.

Conclusion

For modern drug development professionals, the choice of synthesizing 5-(Difluoromethyl)pyridine-2-carbaldehyde depends heavily on the scale and stage of the project. For late-stage functionalization or when pre-functionalized building blocks are unavailable, the Radical meta-Difluoromethylation (Route A) represents the state-of-the-art, offering unparalleled regiocontrol. Conversely, for large-scale process chemistry where starting materials are cheap, Deoxofluorination (Route B) remains a rugged, albeit hazardous, industrial standard.

References

  • Studer, A., et al. "Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch." Nature Communications, 15, 4121 (2024). Available at:[Link]

  • ChemSrc. "6-Bromo-4-(bromomethyl)-5-(difluoromethyl)picolinaldehyde Properties and Synthesis." ChemSrc Database (2025). Available at:[Link]

Comparative

A Comparative Guide to the In Vitro Metabolic Stability of Difluoromethylated versus Non-fluorinated Pyridine Derivatives

Abstract In the landscape of modern drug discovery, optimizing a compound's metabolic stability is a critical step toward developing a viable therapeutic agent.[1][2][3] Poor metabolic stability can lead to low bioavaila...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, optimizing a compound's metabolic stability is a critical step toward developing a viable therapeutic agent.[1][2][3] Poor metabolic stability can lead to low bioavailability, short duration of action, and the formation of potentially toxic metabolites.[3][4] A widely adopted strategy to enhance metabolic stability is the selective incorporation of fluorine atoms into a drug candidate.[5][6][7] This guide provides an in-depth comparison of the in vitro metabolic stability of difluoromethylated (-CHF2) pyridine derivatives against their non-fluorinated (e.g., -CH3) counterparts. We will delve into the mechanistic rationale, present a detailed experimental protocol for assessment using a human liver microsomal stability assay, and analyze comparative data to illustrate the profound impact of difluoromethylation.

Introduction: The Strategic Role of Fluorine in Drug Design

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. However, it can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism in the liver.[7][8] This metabolism often occurs at electron-rich positions or on alkyl substituents of the pyridine ring.

The introduction of fluorine, the most electronegative element, can significantly alter a molecule's physicochemical properties.[5] Specifically, replacing a methyl group with a difluoromethyl group can:

  • Block Sites of Metabolism: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative cleavage by CYP enzymes.[5][6][7] Placing a -CHF2 group at a known metabolic "hotspot" can effectively shield the molecule from degradation.

  • Alter Electronic Properties: The strong electron-withdrawing nature of the -CHF2 group can decrease the electron density of the adjacent pyridine ring, making it less susceptible to oxidation.[7][9]

  • Modulate Lipophilicity and Binding: While often increasing lipophilicity, the -CHF2 group can also act as a weak hydrogen bond donor, potentially influencing how the molecule binds within the active site of a metabolizing enzyme.[9][10][11] This can alter the affinity of the compound for the enzyme, thereby affecting its rate of metabolism.[6][7]

This guide will experimentally substantiate these principles by comparing two hypothetical, yet representative, pyridine derivatives: Pyr-CH3 (a non-fluorinated analog) and Pyr-CHF2 (its difluoromethylated counterpart).

Experimental Design: The Liver Microsomal Stability Assay

To quantitatively compare the metabolic stability of Pyr-CH3 and Pyr-CHF2, the human liver microsomal (HLM) stability assay is the gold standard in early drug discovery.[4][12][13] Liver microsomes are subcellular fractions containing a high concentration of Phase I metabolic enzymes, particularly CYPs.[4][14] The assay measures the rate at which a test compound is depleted over time when incubated with these enzymes.[14][15]

Causality Behind Experimental Choices:
  • Why Human Liver Microsomes? HLMs provide a relevant and reproducible in vitro system that is highly predictive of human hepatic clearance.[4][12] They contain a rich complement of CYP enzymes responsible for the majority of oxidative metabolism of drugs.[7]

  • Why an NADPH Regenerating System? CYP enzymes require a cofactor, nicotinamide adenine dinucleotide phosphate (NADPH), to function.[15][16] An NADPH regenerating system is included to ensure that the cofactor is not depleted during the incubation, allowing the enzymes to function at a consistent rate.

  • Why LC-MS/MS Analysis? Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique essential for accurately quantifying the low concentrations of the parent compound remaining in the complex microsomal matrix.[4][17][18][19]

Experimental Workflow Diagram

The following diagram outlines the key steps in the liver microsomal stability assay.

G cluster_incubation Incubation Phase A Prepare Compound Stock Solutions (Pyr-CH3, Pyr-CHF2, Controls) D Pre-warm HLM and Compound Solutions at 37°C A->D B Prepare HLM Suspension (in Phosphate Buffer) B->D C Prepare NADPH Regenerating System E Initiate Reaction: Add NADPH System to Mixture C->E D->E F Incubate at 37°C with Shaking E->F G Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) F->G H Quench Reaction in Aliquots (e.g., with cold Acetonitrile) G->H I Centrifuge to Precipitate Proteins H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Remaining Parent Compound J->K L Calculate Half-Life (t½) and Intrinsic Clearance (CLint) K->L

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Experimental Protocol

This protocol is a self-validating system, including positive controls (compounds with known metabolic fates) to ensure the assay is performing correctly.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test Compounds: Pyr-CH3, Pyr-CHF2

  • Control Compounds: Propranolol (high clearance), Verapamil (intermediate clearance), Warfarin (low clearance)

  • Acetonitrile (ACN), ice-cold, containing an internal standard (IS) for LC-MS/MS analysis

  • 96-well plates, incubator shaker, centrifuge, LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw HLMs on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[14] Keep on ice.

    • Prepare 1 µM working solutions of test and control compounds in phosphate buffer from DMSO stocks (ensure final DMSO concentration is <0.1%).[14]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the compound working solutions.

    • Add the diluted HLM suspension to each well.

    • Pre-incubate the plate for 10 minutes at 37°C in a shaking incubator to equilibrate the temperature.[20]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "no-NADPH" controls. The time of addition is T=0.

    • Incubate the plate at 37°C with constant shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a new plate containing 2-3 volumes of ice-cold acetonitrile with the internal standard.[21] The acetonitrile precipitates the microsomal proteins, effectively quenching all enzymatic activity.[14]

  • Sample Processing & Analysis:

    • Once all time points are collected, centrifuge the quenched sample plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • Determine the slope of the linear portion of this plot. The elimination rate constant (k) is the negative of this slope.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein) .[18]

Comparative Data and Interpretation

The following table summarizes hypothetical but realistic data from the described experiment.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Metabolic Stability Class
Pyr-CH3 12.5110.9High Clearance / Low Stability
Pyr-CHF2 85.216.3Low Clearance / High Stability
Propranolol 8.1171.1High Clearance / Low Stability
Warfarin >120<5.8Low Clearance / High Stability
Interpretation of Results:

The data clearly demonstrates a dramatic increase in the metabolic stability of the difluoromethylated analog, Pyr-CHF2, compared to its non-fluorinated counterpart, Pyr-CH3.

  • Pyr-CH3 exhibits a short half-life of 12.5 minutes and a high intrinsic clearance value, similar to the high-clearance control, propranolol. This suggests it is rapidly metabolized by liver enzymes. A likely metabolic pathway is the oxidation of the methyl group to a primary alcohol, which can be further oxidized or conjugated for excretion.

  • Pyr-CHF2 , in stark contrast, shows a nearly 7-fold longer half-life (85.2 minutes) and a significantly lower intrinsic clearance. This profile is much closer to the stable, low-clearance control, warfarin. This marked improvement is a direct consequence of replacing the metabolically labile C-H bonds of the methyl group with robust C-F bonds.[5][6] The electron-withdrawing effect of the -CHF2 group also deactivates the pyridine ring, further reducing its susceptibility to oxidative attack.[7]

Mechanistic Visualization

The diagram below illustrates the proposed metabolic pathways and the blocking effect of the difluoromethyl group.

G cluster_non_fluorinated Non-Fluorinated Pathway (Pyr-CH3) cluster_fluorinated Difluoromethylated Pathway (Pyr-CHF2) cluster_enzyme Enzyme System A Pyr-CH3 B Metabolite (e.g., Pyr-CH2OH) A->B CYP-mediated Oxidation CYP Cytochrome P450 (HLM) A->CYP C Pyr-CHF2 D Metabolism Blocked C->D Resistant to Oxidation C->CYP

Caption: Metabolic fate of Pyr-CH3 vs. Pyr-CHF2 by CYPs.

Conclusion and Field-Proven Insights

This guide objectively demonstrates the profound impact of difluoromethylation on the metabolic stability of pyridine derivatives. The head-to-head comparison, grounded in a robust in vitro assay, shows that replacing a metabolically vulnerable methyl group with a difluoromethyl group can increase metabolic half-life by nearly seven-fold. This strategy effectively blocks a key site of metabolism and reduces the electronic susceptibility of the aromatic ring to oxidation.

For researchers in drug development, these findings underscore the value of strategic fluorination as a powerful tool in lead optimization.[6][7] By identifying metabolic liabilities early and employing bioisosteric replacements like the -CHF2 group, it is possible to systematically engineer molecules with improved pharmacokinetic profiles, ultimately increasing the probability of developing a successful drug candidate. The liver microsomal stability assay remains an indispensable, high-throughput tool for generating the critical data needed to make these informed design decisions.[2][12]

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Nuvisan. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Microsomal Stability Assay Protocol - AxisPharm. AxisPharm. [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Die Pharmazie. [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. ResearchGate. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Center for Biotechnology Information. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. National Center for Biotechnology Information. [Link]

  • Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. National Center for Biotechnology Information. [Link]

  • Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Synfacts. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. MDPI. [Link]

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. [Link]

  • Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability. PLOS ONE. [Link]

  • Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]

  • Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Agilent Technologies. [Link]

  • Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. PubMed. [Link]

  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. National Center for Biotechnology Information. [Link]

  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society. [Link]

  • Biocatalytic strategy for the highly stereoselective synthesis of CHF2-containing trisubstituted cyclopropanes. National Center for Biotechnology Information. [Link]

  • Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. OSTI.GOV. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Center for Biotechnology Information. [Link]

  • Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. ACS Publications. [Link]

  • Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. PubMed. [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Center for Biotechnology Information. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. [Link]

  • Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. ResearchGate. [Link]

  • (PDF) Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Guide: 5-(Difluoromethyl)pyridine-2-carbaldehyde

Executive Summary & Chemical Profile For researchers and drug development professionals, 5-(Difluoromethyl)pyridine-2-carbaldehyde (CAS: 955112-64-8) is a highly valuable electrophilic building block, frequently utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

For researchers and drug development professionals, 5-(Difluoromethyl)pyridine-2-carbaldehyde (CAS: 955112-64-8) is a highly valuable electrophilic building block, frequently utilized in the synthesis of kinase inhibitors and coordination complexes[1][2]. However, the convergence of a reactive aldehyde group, a basic pyridine ring, and a highly stable difluoromethyl moiety creates a complex hazard profile.

Standard organic waste disposal procedures are insufficient for this compound. Improper segregation can lead to exothermic cross-reactions in waste containers, while inadequate thermal destruction can release lethal hydrogen fluoride (HF) gas into the environment[3][4]. This guide provides field-proven, self-validating protocols for the safe handling, segregation, and terminal disposal of this chemical.

Quantitative Data Summaries

Table 1: Chemical Identifiers & Physicochemical Properties

Property Value
Chemical Name 5-(Difluoromethyl)pyridine-2-carbaldehyde
CAS Number 955112-64-8[1]
Molecular Formula C7H5F2NO[5]
Molecular Weight 157.12 g/mol [5]

| Physical State | Oily liquid (characteristic of pyridinaldehydes)[2] |

Table 2: Hazard Classifications & Combustion Byproducts

Hazard / Byproduct Classification / Description Mechanistic Causality
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)[1] Pyridine derivatives are readily absorbed through skin and respiratory tracts, acting as systemic CNS depressants[6].
Irritation Skin Irrit. 2, Eye Irrit. 2A[1] The electrophilic aldehyde group reacts rapidly with biological nucleophiles (proteins/amino acids)[2].
Combustion: HF Hydrogen Fluoride Gas (Corrosive)[3][4] Thermal mineralization of the stable difluoromethyl (-CHF2) group requires extreme heat and releases HF[7].

| Combustion: NOx | Nitrogen Oxides (Toxic)[3][8] | Thermal oxidation of the heterocyclic pyridine nitrogen[8]. |

Mechanistic Hazards: The "Why" Behind the Protocol

To build a self-validating safety culture, laboratory personnel must understand the chemical causality driving these disposal rules:

  • Aldehyde Reactivity & Pressurization: The 2-carbaldehyde group is highly susceptible to nucleophilic attack. If disposed of in a waste container containing primary amines (e.g., aliphatic amines from cross-coupling reactions), it will rapidly undergo condensation to form imines (Schiff bases) and water[2]. This reaction is exothermic and can pressurize sealed waste jugs. Furthermore, aldehydes are prone to autoxidation to carboxylic acids (picolinic acid derivatives) in the presence of oxygen or oxidizers, further altering the pH of the waste stream[9].

  • Fluorine Mineralization: The carbon-fluorine (C-F) bonds in the difluoromethyl group are exceptionally strong. Standard municipal or low-temperature incineration will not fully destroy these bonds, leading to the emission of toxic products of incomplete combustion (PICs)[7]. Complete destruction requires a Hazardous Waste Combustor (HWC) operating above 1100°C[10].

Waste Segregation & Disposal Decision Tree

The following DOT diagram outlines the mandatory segregation pathways to ensure chemical compatibility and regulatory compliance.

G Start 5-(Difluoromethyl)pyridine- 2-carbaldehyde Waste Type Determine Waste State Start->Type Liquid Liquid Waste (Reaction Mixtures/Solvents) Type->Liquid Solid Solid Waste (Vials, Silica, Gloves) Type->Solid Spill Spill Cleanup (Inert Absorbents) Type->Spill Halogenated Halogenated Organic Waste Stream Liquid->Halogenated Segregate from oxidizers SolidHazard Solid Hazardous Waste Stream Solid->SolidHazard Spill->SolidHazard Do not use combustible materials Incineration High-Temp Incineration (>1100°C) with Acid Gas Scrubber (HF/NOx) Halogenated->Incineration SolidHazard->Incineration

Waste Segregation and Disposal Decision Tree for 5-(Difluoromethyl)pyridine-2-carbaldehyde.

Step-by-Step Disposal Methodologies

Liquid Waste Processing (Reaction Mixtures & Solvents)

Because of the fluorine content, all liquid waste containing this compound must be routed to the Halogenated Organic Waste stream.

  • Step 1: Compatibility Verification. Before transferring the chemical to a bulk waste carboy, verify that the carboy does not contain strong oxidizers (e.g., peroxides, nitric acid) or concentrated primary amines[6][8].

    • Self-Validation Check: Perform a micro-scale mix of the waste with a 1 mL aliquot from the carboy in a fume hood. Monitor for heat generation or gas bubbling. If none occurs after 5 minutes, proceed.

  • Step 2: Dilution & Quenching. If disposing of pure, unreacted 5-(Difluoromethyl)pyridine-2-carbaldehyde, dilute it to <5% concentration using a compatible halogenated solvent (e.g., dichloromethane) to mitigate localized exothermic reactions in the bulk container.

  • Step 3: Transfer & Seal. Transfer the solution into a clearly labeled, chemically compatible container (HDPE or PTFE-lined glass). Do not fill beyond 80% capacity to allow for vapor expansion[3].

  • Step 4: Grounding. Because pyridine derivatives can form explosive vapor-air mixtures, ensure the receiving waste container is grounded to prevent static discharge during transfer[8][11].

Solid Waste & Consumables

Items such as empty reagent vials, contaminated gloves, and silica gel from chromatography columns retain hazardous residues.

  • Step 1: Fume Hood Evaporation. Allow residual volatile solvents to evaporate from silica gel or glassware inside a certified fume hood before packaging.

  • Step 2: Containment. Place all contaminated solids into a heavy-duty, puncture-resistant polyethylene bag or a dedicated solid hazardous waste drum.

  • Step 3: Labeling. Label explicitly as "Solid Hazardous Waste - Contains Fluorinated Pyridine Derivatives." This alerts the disposal contractor that the solid waste requires high-temperature incineration rather than standard landfilling.

Emergency Spill Response Protocol

In the event of a spill, immediate containment is required to prevent inhalation exposure and environmental contamination.

  • Step 1: Evacuation & PPE. Evacuate personnel from the immediate area. Responders must don a respirator with an organic vapor cartridge (DIN EN 14387 standard)[11], heavy-duty nitrile gloves, and splash goggles.

  • Step 2: Source Elimination. Remove all ignition sources, as the vapors are highly flammable[3][8].

  • Step 3: Inert Absorption. Cover the spill with an inert liquid-binding material such as commercial Chemizorb®, diatomaceous earth, or dry sand[3][11].

    • Causality Warning:Do not use sawdust or paper towels. The reactivity of the aldehyde and the flammability of the pyridine ring can lead to spontaneous ignition when absorbed into combustible organic materials[8].

  • Step 4: Mechanical Collection. Use non-sparking tools (e.g., plastic or brass scoops) to collect the saturated absorbent[3][8]. Transfer to a tightly sealed hazardous waste bucket and process via Protocol 4.2.

Commercial Incineration Requirements

When contracting a waste management facility, you must ensure their infrastructure is equipped to handle fluorinated organics.

The facility must utilize a Hazardous Waste Combustor (HWC) that meets the following EPA and international standards:

  • High-Temperature Primary Chamber: The incinerator must operate at temperatures exceeding 1100°C with a minimum residence time of 2 seconds to ensure the complete severing of the robust C-F bonds[7][10][12].

  • Acid Gas Scrubbing Technology: The facility must employ wet scrubbers (typically alkaline spray dryers) in the exhaust stack. This is non-negotiable, as the thermal mineralization of 5-(Difluoromethyl)pyridine-2-carbaldehyde generates gaseous Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx), which must be neutralized prior to atmospheric release[4][10].

References

  • NextSDS. "5-(difluoromethyl)pyridine-2-carbaldehyde — Chemical Substance Information". nextsds.com. 1

  • EvitaChem. "Screening Compounds P135267: 5-(Difluoromethyl)pyridine-2-carbaldehyde". evitachem.com. 5

  • Fisher Scientific. "SAFETY DATA SHEET - 2-Fluoropyridine". fishersci.com. 3

  • ChemSupply Australia. "Safety Data Sheet PYRIDINE". chemsupply.com.au. 6

  • Sigma-Aldrich. "SAFETY DATA SHEET - Pyridine Derivatives". sigmaaldrich.com. 11

  • Carl ROTH. "Safety Data Sheet: Pyridine". carlroth.com. 8

  • Wikipedia. "Pyridine-2-carbaldehyde". wikipedia.org. 2

  • Benchchem. "Stability of Furo[3,2-c]pyridine-2-carbaldehyde". benchchem.com. 9

  • Clean Harbors. "Total PFAS Solution - Hazardous Waste Combustors". cleanharbors.com. 10

  • Environmental Protection Agency (EPA). "Standards for Owners and Operators of Hazardous Waste Incinerators". epa.gov. 4

  • Regulations.gov (EPA Docket). "Public Comments on Fluorinated Organic Compound Incineration". regulations.gov. 7

  • Stockholm Convention. "Waste Incinerators - Toolkit for Identification and Quantification of Releases". pops.int. 12

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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5-(Difluoromethyl)pyridine-2-carbaldehyde
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